1-(5-bromo-1H-indol-3-yl)-2-chloroethanone
Description
BenchChem offers high-quality 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromo-1H-indol-3-yl)-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-6-1-2-9-7(3-6)8(5-13-9)10(14)4-12/h1-3,5,13H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJJRBVIRXGVHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65040-36-0 | |
| Record name | 1-(5-bromo-1H-indol-3-yl)-2-chloroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
biological activity of 5-bromoindole derivatives in kinase inhibition
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indole nucleus, a cornerstone in medicinal chemistry, has given rise to a multitude of therapeutic agents. The strategic introduction of a bromine atom at the 5-position of this scaffold has proven to be a particularly fruitful avenue for the development of potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of the biological activity of 5-bromoindole derivatives in the context of kinase inhibition. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity against key oncogenic and disease-relevant kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3 (GSK-3), and Proviral Integration site for Moloney murine leukemia virus (Pim) kinases. This guide will further provide detailed experimental protocols for the synthesis of key 5-bromoindole derivatives and the in vitro evaluation of their kinase inhibitory activity, equipping researchers and drug development professionals with the foundational knowledge to harness the therapeutic potential of this versatile scaffold.
Introduction: The Strategic Advantage of the 5-Bromoindole Moiety
The indole scaffold's prevalence in biologically active compounds stems from its ability to mimic the purine core of ATP, enabling it to competitively bind to the ATP-binding pocket of kinases. The introduction of a bromine atom at the 5-position offers several distinct advantages in drug design:
-
Electronic Modulation: The electron-withdrawing nature of the bromine atom can significantly alter the electronic distribution of the indole ring, influencing key interactions with amino acid residues in the kinase active site.
-
Enhanced Lipophilicity: The bromine substituent increases the lipophilicity of the molecule, which can enhance membrane permeability and cellular uptake.
-
Metabolic Stability: The C-Br bond is generally stable to metabolic degradation, potentially improving the pharmacokinetic profile of drug candidates.
-
A Handle for Synthetic Diversification: The bromine atom serves as a versatile synthetic handle for introducing a wide array of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), facilitating the exploration of structure-activity relationships.
These attributes have positioned 5-bromoindole derivatives as a promising class of kinase inhibitors with therapeutic potential across various diseases, most notably cancer.
Key Kinase Targets of 5-Bromoindole Derivatives
The versatility of the 5-bromoindole scaffold has enabled the development of inhibitors targeting a range of kinase families. This section will explore the key targets and the associated signaling pathways.
Receptor Tyrosine Kinases: EGFR and VEGFR-2
The inhibition of receptor tyrosine kinases (RTKs) is a cornerstone of modern cancer therapy. 5-Bromoindole derivatives have shown significant promise in targeting two critical RTKs: EGFR and VEGFR-2.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, including non-small cell lung cancer and colorectal cancer. 5-Bromoindole-2-carboxylic acid derivatives have emerged as potent EGFR inhibitors.[1][2] These compounds typically function by competing with ATP for binding to the tyrosine kinase domain of EGFR, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can effectively starve tumors of their blood supply. 5-bromoindole hydrazone derivatives have been identified as effective VEGFR-2 inhibitors.[3]
Below is a diagram illustrating the inhibitory action of 5-bromoindole derivatives on the EGFR and VEGFR-2 signaling pathways.
Caption: Inhibition of EGFR and VEGFR-2 signaling by 5-bromoindole derivatives.
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that regulate the progression of the cell cycle. Their dysregulation is a common feature of cancer, leading to uncontrolled cell proliferation. 5-Bromo-oxindole and other 5-bromoindole derivatives have been investigated as CDK inhibitors, with some demonstrating potent activity against CDK2.[4][5]
Glycogen Synthase Kinase 3 (GSK-3)
GSK-3 is a constitutively active serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell fate, and neuronal function. Its dysregulation has been implicated in neurodegenerative diseases like Alzheimer's, as well as in some cancers. The 5-bromoindole scaffold has been identified as a potential inhibitor of GSK-3.[6][7]
Pim Kinases
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that play a crucial role in cell survival and proliferation. Their overexpression is associated with various hematological and solid tumors.[8] 3,5-disubstituted indole derivatives, including those with a 5-bromo substituent, have been developed as potent Pim kinase inhibitors.[9]
Structure-Activity Relationships (SAR)
The biological activity of 5-bromoindole derivatives is highly dependent on the nature and position of substituents on the indole core. Understanding these SARs is critical for the rational design of potent and selective inhibitors.
EGFR/VEGFR-2 Inhibitors
For 5-bromoindole-2-carboxylic acid and hydrazone derivatives targeting EGFR and VEGFR-2, the following SAR observations have been made:
-
C2-Substitution: The substituent at the C2 position is crucial for activity. Carboxylic acid, carbothioamide, oxadiazole, and hydrazone moieties have all been shown to be effective.[1][2][3] The nature of the substituent influences the binding interactions within the ATP pocket.
-
N1-Substitution: Substitution on the indole nitrogen (N1) can modulate activity. While many potent inhibitors are unsubstituted at this position, the introduction of small alkyl or aryl groups can be explored to optimize properties.
-
Aromatic Substituents on Side Chains: For hydrazone derivatives, the nature of the aromatic substituent on the benzylidene moiety significantly impacts potency. Electron-donating groups, such as dimethylamino, or heterocyclic rings like furan, have been shown to enhance activity against VEGFR-2.[3]
CDK Inhibitors
In the context of 5-bromo-oxindole-based CDK inhibitors, key SAR points include:
-
Oxindole Core: The oxindole (indolin-2-one) core is a critical feature for CDK inhibition.
-
C3-Substitution: The substituent at the C3 position is a key determinant of potency and selectivity. Conjugation with other heterocyclic rings, such as indole, has proven to be a successful strategy.[4]
-
Halogen Substitution: While 5-bromo substitution is common, the type and position of halogen on the oxindole ring can fine-tune activity. For instance, a 5-chloro substituent has been shown to be slightly more advantageous for anti-proliferative activity in some cases compared to the 5-bromo analogue.[4]
GSK-3 and Pim Kinase Inhibitors
For GSK-3 and Pim kinase inhibitors based on the 5-bromoindole scaffold, the SAR is still being extensively explored. However, initial findings suggest that:
-
Disubstitution Pattern: A 3,5-disubstituted pattern on the indole ring appears to be favorable for Pim kinase inhibition.[9]
-
Flexibility and Hydrogen Bonding: The nature of the substituents at C3 and C5 influences the flexibility of the molecule and its ability to form key hydrogen bonds within the kinase active site.
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of representative 5-bromoindole derivatives against various kinases.
Table 1: Inhibitory Activity of 5-Bromoindole Derivatives against EGFR and VEGFR-2
| Compound ID | Target Kinase | Cell Line | IC50 (µM) | Reference |
| 3a | EGFR | HepG2, A549, MCF-7 | Most Potent of Series | [10] |
| 5BDBIC | VEGFR-2 | HepG2 | 14.3 | [3] |
| 5j | EGFR | - | 0.085 | [5] |
| 5i | EGFR | - | 0.092 | [5] |
Table 2: Inhibitory Activity of 5-Bromoindole Derivatives against CDKs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 5j | CDK2 | 16 | [5] |
| 5i | CDK2 | 24 | [5] |
| 5g | CDK2 | 33 | [5] |
| 5c | CDK2 | 46 | [5] |
(Note: IC50 values can vary depending on the specific assay conditions.)
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a key 5-bromoindole intermediate and a general protocol for an in vitro kinase inhibition assay.
Synthesis of 5-Bromoindole
The following protocol describes a common method for the synthesis of the 5-bromoindole scaffold.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for the preparation of 5-bromoindole.
Step-by-Step Protocol:
-
Preparation of Sodium Indoline-2-Sulfonate:
-
Dissolve indole in ethanol.
-
Add this solution to a solution of sodium bisulfite in water.
-
Stir the mixture overnight.
-
Collect the resulting solid by vacuum filtration, wash with ether, and dry.[1]
-
-
Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate:
-
Suspend sodium bisulfite in acetic anhydride.
-
Add the sodium indoline-2-sulfonate from the previous step.
-
Stir the suspension at elevated temperature (e.g., 70-90°C).
-
Cool the reaction mixture, filter, and wash the solid with acetic anhydride.[1]
-
-
Synthesis of 5-Bromoindole:
-
Dissolve the acetylated intermediate in water at low temperature (0-5°C).
-
Add bromine dropwise while maintaining the low temperature.
-
Stir for a period, then allow the reaction to warm to room temperature.
-
Quench excess bromine with sodium bisulfite solution.
-
Neutralize the solution with sodium hydroxide.
-
Heat the solution to facilitate precipitation of the product.
-
Make the solution basic with sodium hydroxide and stir further.
-
Collect the precipitate by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-bromoindole.[1]
-
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of 5-bromoindole derivatives against a target kinase using a radiometric assay.
Diagram of Kinase Inhibition Assay Workflow:
Caption: General workflow for an in vitro radiometric kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Prepare stock solutions of the kinase, substrate (peptide or protein), and the 5-bromoindole derivative (test compound) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of [γ-³²P]ATP.
-
-
Reaction Setup:
-
In a microcentrifuge tube or a 96-well plate, combine the kinase buffer, the test compound at various concentrations (and a vehicle control), and the kinase enzyme.
-
Pre-incubate for a short period to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³²P]ATP.
-
-
Incubation:
-
Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of EDTA or phosphoric acid).
-
-
Separation and Quantification:
-
Spot a portion of the reaction mixture onto a phosphocellulose paper or membrane.
-
Wash the paper/membrane extensively with a suitable wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Perspectives
5-Bromoindole derivatives have unequivocally established themselves as a privileged scaffold in the design of kinase inhibitors. Their demonstrated activity against a range of therapeutically relevant kinases, coupled with their synthetic tractability, underscores their immense potential in drug discovery. The continued exploration of the vast chemical space around the 5-bromoindole core, guided by a deeper understanding of SAR and structure-based design, is poised to yield novel kinase inhibitors with enhanced potency, selectivity, and improved pharmacological profiles. As our understanding of the complex roles of kinases in disease pathogenesis continues to evolve, so too will the applications of this remarkable chemical motif.
References
-
Hassan, O. M., Kubba, A., & Tahtamouni, L. H. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1336–1348. [Link]
-
designer-drug.com. Synthesis of 5-Bromo Indole. [Link]
-
Hassan, O. M., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anticancer Agents in Medicinal Chemistry, 23(11), 1336-1348. [Link]
-
Request PDF. Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors. Molecules, 27(19), 6293. [Link]
-
Abdel-Gawad, N. M., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1864-1877. [Link]
-
Akhtar, M. J., et al. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry, 172, 292-314. [Link]
-
Engel, M., et al. (2012). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. International Journal of Alzheimer's Disease, 2012, 381029. [Link]
-
Chen, Y., et al. (2018). Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(14), 2513-2517. [Link]
-
PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. (2024). Current Topics in Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Bromoindole | GSK-3 | TargetMol [targetmol.com]
- 7. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Solubility Profile & Handling of 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone
[1]
Executive Summary
1-(5-bromo-1H-indol-3-yl)-2-chloroethanone is a critical electrophilic intermediate used in the synthesis of antiviral and anticancer therapeutics.[1] Its core structure features a lipophilic 5-bromoindole scaffold coupled with a reactive
-
Primary Solvent (DMSO): Dimethyl sulfoxide is the Gold Standard for preparing stable stock solutions for biological assays. The compound exhibits high solubility and stability in anhydrous DMSO.
-
Process Solvent (Methanol): Methanol is effective for recrystallization and purification but poses a stability risk (solvolysis) upon prolonged storage.
-
Critical Warning: The
-chloroketone moiety is a potent alkylating agent.[1] It can react with nucleophiles (sulfhydryls, amines) and requires strict handling precautions.
Physicochemical Profile
| Property | Value / Description |
| Chemical Name | 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone |
| CAS Number | 55269-11-9 |
| Molecular Weight | ~272.53 g/mol |
| Structural Features | Lipophilic Indole Core, Electrophilic Chloroacetyl Group |
| Physical State | Solid (Typically off-white to tan powder) |
| Predicted LogP | ~2.8 – 3.2 (Lipophilic) |
| Reactive Class | Halomethyl Ketone (Cysteine Trap) |
Solubility Analysis
A. Dimethyl Sulfoxide (DMSO) – The Universal Stock Solvent
DMSO is the preferred solvent for creating high-concentration stock solutions (10 mM – 100 mM) for biological screening.
-
Solubility Capacity: High.[2] The polar aprotic nature of DMSO disrupts the crystal lattice of the indole ring effectively.
-
Stability: Excellent in anhydrous DMSO at -20°C.[1]
-
Hygroscopicity Warning: DMSO is hygroscopic. Absorbed water can act as a nucleophile, slowly hydrolyzing the chloroacetyl group. Always use anhydrous DMSO (≥99.9%) stored under inert gas.
B. Methanol (MeOH) – The Purification Solvent
Methanol is a protic polar solvent often used for the synthesis and purification of this intermediate.
-
Solubility Capacity: Moderate to High (Temperature dependent).
-
Application: Ideal for recrystallization. The compound typically dissolves in hot methanol and precipitates upon cooling.
-
Stability Risk (Solvolysis):
-
Mechanism: The solvent's oxygen atom can act as a nucleophile, attacking the
-carbon of the chloroketone. -
Reaction:
-
Mitigation: Avoid long-term storage in methanol.[1] Perform recrystallization rapidly and dry the solid immediately.
-
C. Comparative Solubility Table
| Solvent | Solubility Rating | Primary Use | Stability Profile |
| DMSO | High (>50 mg/mL) | Bio-assay Stock Solutions | Stable (if anhydrous) |
| Methanol | Moderate (Heat aided) | Synthesis / Recrystallization | Conditional (Risk of Solvolysis) |
| Water | Low (<0.1 mg/mL) | Precipitation Anti-solvent | Stable (insoluble suspension) |
| DCM | High | Extraction / Chromatography | Stable |
Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (DMSO)
Objective: Create a stable stock for biological assays.
-
Calculate Mass: For 1 mL of 10 mM stock:
-
Weighing: Accurately weigh ~2.73 mg of the compound into a sterile, amber glass vial (protect from light).
-
Solvation: Add 1.0 mL of anhydrous DMSO .
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.
-
Storage: Aliquot into single-use vials (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Protocol B: Recrystallization from Methanol
Objective: Purify crude material.
-
Dissolution: Place crude solid in a flask. Add minimal Methanol.
-
Heating: Heat gently to reflux (approx. 60-65°C) with stirring until fully dissolved.
-
Filtration (Optional): If insoluble particles remain, filter while hot.
-
Crystallization: Remove from heat. Allow to cool slowly to room temperature, then place on ice (0-4°C) for 1 hour.
-
Collection: Filter the precipitate under vacuum. Wash with cold methanol.
-
Drying: Dry under high vacuum to remove residual solvent and prevent degradation.
Visualizations
Workflow: Solvent Selection Decision Tree
This diagram guides the researcher in selecting the appropriate solvent based on the experimental goal.
Caption: Decision matrix for solvent selection ensuring stability and application success.
Mechanism: Solvolysis Risk in Methanol
Understanding the chemical instability in protic solvents is crucial for process timing.
Caption: Potential degradation pathway in Methanol via nucleophilic substitution (Solvolysis).
References
-
BenchChem. (2025).[3][4] Comparative study of 5-chloro-indole and 5-bromo-indole derivatives. Retrieved from [1]
-
National Institutes of Health (NIH). (2022). Switching Over of the Chemoselectivity: I2-DMSO-Enabled α,α-Dichlorination of Functionalized Methyl Ketones. J. Org.[5] Chem. Retrieved from
-
PubChem. (2025). Compound Summary: 1-(5-Bromo-1H-indol-3-yl)ethanone (Structural Analog).[1] Retrieved from [1]
-
Royal Society of Chemistry. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications. RSC Advances. Retrieved from [1]
reactivity profile of alpha-chloro ketones in indole chemistry
The Reactivity Profile of -Chloro Ketones in Indole Chemistry
Content Type: Technical Guide Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists
Executive Summary
-
Scaffold Construction: As foundational building blocks for the de novo synthesis of the indole core (e.g., Bischler-Möhlau synthesis).
-
Core Functionalization: As alkylating agents for the derivatization of existing indole scaffolds, typically at the C3 or N1 positions.
This guide analyzes the mechanistic bifurcation of these pathways, providing actionable protocols and safety frameworks for handling these potent lachrymators.
Part 1: The Electrophilic Architecture
To control the reaction, one must understand the substrate.
-
The Carbonyl Effect: The adjacent carbonyl group lowers the energy of the C-Cl
orbital, making the -carbon highly susceptible to attack. -
The Hard/Soft Dichotomy:
-
Hard Nucleophiles (e.g., alkoxides): Tend to attack the carbonyl carbon (1,2-addition) or abstract the acidic
-proton (enolization). -
Soft Nucleophiles (e.g., Indole C3, Thiolates): Prefer direct displacement of the chloride (
) or conjugate addition if unsaturation is present.
-
Critical Insight: In indole chemistry, the challenge is rarely reactivity, but selectivity . The indole nitrogen (N1) is a hard nucleophile (under basic conditions), while the C3 position is a soft nucleophile. Solvent choice dictates the outcome: polar aprotic solvents (DMF, DMSO) favor N-alkylation, while protic or non-polar solvents with Lewis Acids favor C3-alkylation.
Part 2: Indole Formation – The Bischler-Möhlau Synthesis
The most classical application of
2.1 The Mechanism
The reaction proceeds through a cascade:
-
Condensation: Aniline attacks the ketone carbonyl to form a hemiaminal/imine.
-
Alkylation: The nitrogen attacks the
-carbon, displacing chloride (intramolecular or intermolecular depending on specific pathway variants). -
Cyclization & Aromatization: Electrophilic aromatic substitution closes the ring, followed by elimination to restore aromaticity.
Visualization: The Bischler Mechanistic Pathway
Figure 1: The stepwise progression of the Bischler-Möhlau synthesis. Note that modern variants often use Microwave irradiation to accelerate the initial
Part 3: Functionalization of the Indole Core
When reacting an existing indole with an
3.1 C3-Alkylation (The Friedel-Crafts Mode)
Indoles are electron-rich enamines. The C3 position is the most nucleophilic site.
-
Conditions: Lewis Acid (e.g.,
, ) or Brønsted Acid.[1] -
Mechanism: The Lewis acid activates the carbonyl or the C-Cl bond. The indole C3 attacks the electrophile.
-
Outcome: Formation of 3-(2-oxoalkyl)indoles. These are valuable precursors for tryptamines.
3.2 N-Alkylation (The Base-Mediated Mode)
-
Conditions: Strong Base (
, ) in DMF. -
Mechanism: Deprotonation of N-H (
) creates the indolyl anion. Charge density is localized on Nitrogen. -
Outcome:
attack on the -chloro ketone yields N-(2-oxoalkyl)indoles.
Visualization: Selectivity Flowchart
Figure 2: Decision matrix for controlling regioselectivity in indole alkylation.
Part 4: Experimental Protocols
Note: All procedures involving
Protocol A: Modern Bischler Synthesis (Microwave Assisted)
This protocol minimizes thermal degradation common in the classic reflux method.
-
Reagents: Aniline (1.0 equiv),
-Chloroacetophenone (1.1 equiv), Lithium Bromide (catalytic, 10 mol%), Ethanol. -
Setup: Microwave reactor vial (10 mL).
-
Procedure:
-
Dissolve aniline and
-chloroacetophenone in Ethanol (0.5 M concentration). -
Add LiBr.[2] Cap the vial.
-
Irradiate at 150°C for 20 minutes (max power 150W).
-
-
Workup: Cool to RT. Pour into ice water. The solid precipitate is the crude 2-phenylindole.
-
Purification: Recrystallization from EtOH/Water.
Protocol B: C3-Functionalization using
This method utilizes Indium(III) chloride as a mild Lewis acid to couple indole with chloroacetone.
-
Reagents: Indole (1.0 equiv), Chloroacetone (1.2 equiv),
(10 mol%), DCM (anhydrous). -
Procedure:
-
To a stirred solution of Indole in DCM under
, add . -
Add Chloroacetone dropwise at 0°C.
-
Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (the spot will become more polar).
-
-
Workup: Quench with sat.
. Extract with DCM (3x). -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Part 5: Quantitative Data Summary
| Reaction Type | Catalyst/Condition | Major Product | Typical Yield | Selectivity Note |
| Bischler | 2-Arylindole | 85-92% | Favors 2-position; avoids isomerisation | |
| Friedel-Crafts | 3-(2-oxoalkyl)indole | 75-85% | Exclusive C3; N1 attack suppressed | |
| Base-Mediated | N-(2-oxoalkyl)indole | >90% | Thermodynamic N-alkylation | |
| Double Addition | Bis(indolyl)methane | 80-95% | Requires 2:1 Indole:Ketone ratio |
Part 6: Safety & Handling (Lachrymators)
3-
Engineering Controls: NEVER open outside a functioning fume hood.
-
Decontamination: Spills should be treated with a solution of 10% ammonia or saturated sodium bicarbonate to hydrolyze the chloride before cleanup.
-
PPE: Double nitrile gloves are recommended; standard latex is permeable to these organic halides.
References
-
Bischler-Möhlau Indole Synthesis Mechanisms
-
Lewis Acid Catalyzed Synthesis of Bis(indolyl)methanes
-
Safety D
- Title: The Chemical Properties and Safety of Chloroacetone
- Source: NBInno
-
URL:[Link]
-
General Indole Synthesis Reviews
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RuCl3·3H2O Catalyzed Reactions: Facile Synthesis of Bis(indolyl)methanes under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.nl [fishersci.nl]
- 7. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
The Rising Tide of Brominated Indole Ethanones: A Technical Guide to Their Therapeutic Potential
Abstract
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield novel therapeutic candidates. Among these, brominated indole ethanones and related derivatives have emerged as a compelling class of bioactive molecules, demonstrating significant potential across a spectrum of therapeutic areas. Sourced frequently from marine organisms, these halogenated compounds exhibit potent anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic applications of brominated indole ethanones. We will delve into the molecular mechanisms underpinning their bioactivity, present detailed experimental protocols for their evaluation, and explore the structure-activity relationships that govern their potency. This guide is intended to serve as a practical resource to accelerate the research and development of this promising class of therapeutic agents.
I. Introduction: The Significance of Bromine in Indole-Based Drug Discovery
The indole ring is a fundamental structural motif in a vast array of biologically active natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for molecular recognition. The introduction of a bromine atom to the indole or a related isatin core can dramatically influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This often translates to enhanced potency and selectivity.
Marine organisms, particularly molluscs of the Muricidae family, are a rich source of brominated indole derivatives.[2][3][4] These natural products have provided the inspiration for the synthesis and evaluation of a multitude of analogues, driving the exploration of their therapeutic potential. This guide will focus on the practical aspects of investigating these compounds, providing the necessary tools for researchers to advance this exciting field.
II. Anti-inflammatory Applications: Quelling the Fire of Chronic Disease
Chronic inflammation is a key pathological driver of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer. Brominated indoles have demonstrated significant anti-inflammatory activity, primarily through the modulation of key signaling pathways.
A. Mechanism of Action: Inhibition of Pro-inflammatory Mediators
Brominated indoles, such as 6-bromoindole and 6-bromoisatin, have been shown to inhibit the production of critical pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2).[2][3][4] This inhibitory effect is believed to be mediated, at least in part, by the suppression of nuclear factor-kappa B (NF-κB) translocation.[2][3][4][5] NF-κB is a pivotal transcription factor that governs the expression of a wide array of pro-inflammatory genes. By preventing its translocation to the nucleus, brominated indoles can effectively dampen the inflammatory cascade.
Computational studies have also suggested that some brominated indoles can selectively inhibit cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[6][7][8] This dual action on both NF-κB and COX pathways highlights their potential as multi-target anti-inflammatory agents.
Caption: Proposed mechanism of anti-inflammatory action of brominated indole ethanones.
B. Quantitative Data on Anti-inflammatory Activity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for selected brominated indoles against various inflammatory markers.
| Compound | Target | IC50 (µg/mL) | Cell Line | Reference |
| Dicathais orbita hypobranchial gland extract | NO Production | 30.8 | RAW264.7 | [2][3][4] |
| Dicathais orbita hypobranchial gland extract | TNFα Production | 43.03 | RAW264.7 | [2][3][4] |
| Dicathais orbita hypobranchial gland extract | PGE2 Production | 34.24 | 3T3 ccl-92 | [2][3][4] |
| 6-Bromoisatin | NO Production | 27.1 (120 µM) | RAW264.7 | [2] |
| 5-Bromoisatin | NO Production | 34.3 (151.6 µM) | RAW264.7 | [2] |
| 5-Bromoisatin | TNFα Production | 38.05 µM | RAW264.7 | [2] |
C. Experimental Protocol: Nitric Oxide Production in LPS-Stimulated Macrophages
This protocol details a common in vitro assay to assess the anti-inflammatory activity of brominated indole ethanones by measuring their effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[9][10][11][12]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (brominated indole ethanones) dissolved in DMSO
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. After 24 hours, remove the medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA). Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.
-
Incubation: Incubate the plate for a further 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM).
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite in each sample using the standard curve. Determine the percentage inhibition of NO production for each compound concentration and calculate the IC50 value.
III. Anticancer Applications: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents remains a critical area of research. Brominated indoles have shown promising cytotoxic and cytostatic effects against various cancer cell lines, particularly those of colorectal origin.[13][14]
A. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of brominated indoles such as tyrindoleninone and 6-bromoisatin is attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[13][14] Studies have shown that these compounds can activate caspase-3/7, key executioner enzymes in the apoptotic cascade.[13][14]
Furthermore, 6-bromoisatin has been observed to arrest cancer cells in the G2/M phase of the cell cycle, preventing them from proceeding to mitosis.[13][14] The underlying mechanism may involve the inhibition of the extracellular signal-regulated protein kinase (ERK) signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation and survival.[13]
Caption: Experimental workflow for evaluating the anticancer activity of brominated indole ethanones.
B. Quantitative Data on Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Effect | Reference |
| Tyrindoleninone | HT29 | 390 | Decreased cell viability, induced apoptosis | [13][14] |
| Tyrindoleninone | Caco2 | 98 | More cytotoxic than in HT29 | [13] |
| 6-Bromoisatin | HT29 | ~100 | Inhibited cell viability, induced apoptosis, G2/M arrest | [13][14] |
| 6-Bromoisatin | Caco2 | ~100 | Inhibited cell viability, induced apoptosis | [13] |
C. Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][15][16]
Materials:
-
HT-29 colorectal cancer cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds (brominated indole ethanones) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the test compounds to the wells. Include a vehicle control.
-
Incubation: Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
D. Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of cancer cells treated with brominated indole ethanones.[2][3][4][5][6]
Materials:
-
HT-29 cells
-
Test compounds
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat HT-29 cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate at 4°C for at least 30 minutes.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the pellet in 500 µL of PBS containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
IV. Antimicrobial and Neuroprotective Potential: Expanding the Therapeutic Horizon
While less explored than their anti-inflammatory and anticancer properties, brominated indoles also exhibit promising antimicrobial and neuroprotective activities.
A. Antimicrobial Activity
Several brominated indole alkaloids have demonstrated activity against a range of bacteria, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.[17] The marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine, for instance, showed a minimum inhibitory concentration (MIC) of 8 mg/L against these bacteria.[17] The presence of the bromine atom and the ethylamine sidechain appear to be important for the antibiofilm activity of these compounds.[17]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[14][18][19][20][21]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
B. Neuroprotective Effects
The potential of indole derivatives as neuroprotective agents is an emerging area of research.[22][23] Some indolyl chalcones, which share structural similarities with indole ethanones, have shown promise as monoamine oxidase B (MAO-B) inhibitors, a target in Alzheimer's disease.[9] Specifically, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one has been identified as a dual-acting agent with both MAO-B and acetylcholinesterase inhibitory activity.[9] In cellular models, indole derivatives have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage.[22][24][25][26]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a common model for studying neuroprotective effects.[17][22][24][25][26]
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium
-
Test compounds
-
Hydrogen peroxide (H2O2) or another oxidative stress-inducing agent
-
MTT or other cell viability assay reagents
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in 96-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induction of Oxidative Stress: Add H2O2 (e.g., 100 µM) to the wells (except for the control group) and incubate for 24 hours.
-
Cell Viability Assessment: Perform an MTT assay or another suitable cell viability assay to determine the protective effect of the compound.
V. Synthesis of Brominated Indole Ethanones
While many bioactive brominated indoles are isolated from natural sources, chemical synthesis is crucial for producing larger quantities for further study and for creating novel analogues with improved properties. A common strategy involves the bromination of an indole or isatin precursor.
A. General Synthetic Scheme
A straightforward method for the synthesis of 5-bromoisatins involves the direct bromination of isatin derivatives.[27][28][29][30][31]
Caption: General reaction scheme for the synthesis of 5-bromoisatin.
B. Experimental Protocol: Synthesis of 5-Bromoisatin
This protocol is adapted from a general procedure for the bromination of isatins.[31]
Materials:
-
Isatin
-
Pyridinium bromochromate (PBC)
-
Glacial acetic acid
-
Ether
-
Aqueous sodium bicarbonate (NaHCO3)
-
Sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a suspension of PBC (12 mmol) in glacial acetic acid (25 mL), add a solution of isatin (10 mmol) in a small amount of acetic acid.
-
Heating: Heat the reaction mixture at 90°C on a water bath for 20 minutes.
-
Workup:
-
After the reaction is complete, add cold water (100 mL) to the mixture.
-
Extract the product with ether (3 x 20 mL).
-
Wash the combined ethereal extracts with aqueous NaHCO3 and then with water.
-
Dry the organic layer with Na2SO4.
-
-
Purification: Evaporate the solvent under reduced pressure and recrystallize the crude product from ethanol or carbon tetrachloride to obtain pure 5-bromoisatin.
VI. Future Directions and Conclusion
Brominated indole ethanones represent a promising class of compounds with diverse therapeutic potential. The research to date has laid a strong foundation, particularly in the areas of anti-inflammatory and anticancer applications. Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating a wider range of analogues to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Moving beyond in vitro models to evaluate the efficacy and safety of lead compounds in animal models of disease.
-
Target Identification: Elucidating the specific molecular targets of these compounds to gain a deeper understanding of their mechanisms of action.
-
Exploring Other Therapeutic Areas: Investigating the potential of brominated indoles in other disease areas, such as neurodegenerative and infectious diseases.
VII. References
-
Benkendorff, K., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 133. [Link]
-
Benkendorff, K., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. PubMed, 28475173. [Link]
-
Benkendorff, K., et al. (2017). Anti-inflammatory activity and structure-activity relationships of brominated indoles from a marine mollusc. Monash University Research Repository. [Link]
-
Ahmad, T., et al. (2021). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. Marine Drugs, 19(11), 605. [Link]
-
Esmaeelian, B., et al. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs, 11(10), 3802-3822. [Link]
-
Benkendorff, K., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. ResearchGate. [Link]
-
Esmaeelian, B., et al. (2013). Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines. PubMed, 24121543. [Link]
-
Benkendorff, K., et al. (2021). Molluscan Compounds Provide Drug Leads for the Treatment and Prevention of Respiratory Disease. ResearchGate. [Link]
-
Artas, H., et al. (2019). Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms. Marine Drugs, 17(2), 77. [Link]
-
Rindhe, S. S., et al. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Molecules, 29(22), 5238. [Link]
-
Kumar, A., et al. (2023). MAO-B Inhibitor (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one as a Neuroprotective Agent Against Alzheimer's Disease. Neurochemical Research, 48(12), 3769-3781. [Link]
-
Ciaglia, T., et al. (2024). Neuroprotective Effect of 3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole on Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y Cells. Antioxidants, 13(12), 1585. [Link]
-
Ciaglia, T., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(12), 1585. [Link]
-
Ahmad, T., et al. (2021). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. Cross Connect. [Link]
-
Ahmad, T., et al. (2021). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. ResearchGate. [Link]
-
Ciaglia, T., et al. (2024). Neuroprotective activity of compounds. ResearchGate. [Link]
-
Cos, P., et al. (2006). Anti-infective potential of natural products: How to develop a stronger in vitro 'proof-of-concept'. Journal of Ethnopharmacology, 106(3), 290-302. [Link]
-
Journal of Clinical and Diagnostic Research. (2017). In vitro Cytotoxicity and Apoptotic Assay in HT-29 Cell Line Using Ficus hispida Linn. JCDR. [Link]
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50532. [Link]
-
Lee, H. S., et al. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 8(3), 430-439. [Link]
-
EurekAlert!. (2025). Breakthrough in indole chemistry could accelerate drug development. [Link]
-
Ciaglia, T., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed, 39765912. [Link]
-
Ciaglia, T., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PMC. [Link]
-
University of Lynchburg Digital Showcase. (2019). Comparative Methodology for Analyzing Nitric Oxide Production in RAW 264.7 Murine Macrophages in Response to Lipopolysaccharide Treatment. [Link]
-
ResearchGate. (2013). About NF-kB activation in RAW264.7 (murine macrophage) cells. [Link]
-
bioRxiv. (2025). Screening of Natural Plant Extracts for Antimicrobial Activity Against Streptobacillus moniliformis. [Link]
-
Wang, Y., et al. (2017). NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment. Oncotarget, 8(64), 107623-107636. [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Weitzel, L. B., et al. (2010). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 159(1), 549-555. [Link]
-
Der Pharma Chemica. (2011). Synthesis and Screening of New Isatin Derivatives. [Link]
-
Biomedical Research. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. [Link]
-
Patil, D. S. (n.d.). Synthesis of Isatin and Its Derivatives & their Applications in Biological System. Academia.edu. [Link]
-
da Silva, F. C., et al. (2010). Synthesis of Substituted Isatins. Molecules, 15(12), 9139-9147. [Link]
-
Hosseinzadeh, R., et al. (2012). Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry, 1(1), 67-71. [Link]
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1-(5-bromo-1H-indol-3-yl)-2-chloroethanone PubChem CID and SMILES
Executive Summary
1-(5-bromo-1H-indol-3-yl)-2-chloroethanone (PubChem CID: 936825 ) is a halogenated indole derivative serving as a critical electrophilic scaffold in medicinal chemistry. Characterized by a 5-bromoindole core functionalized with a reactive
This guide details the physicochemical identity, synthesis logic, reaction mechanisms, and handling protocols for researchers utilizing this scaffold in drug discovery, particularly for kinase inhibitors and antiviral agents.
Chemical Identity & Physicochemical Profile[1][2][3]
| Property | Specification |
| IUPAC Name | 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone |
| Common Names | 3-(2-Chloroacetyl)-5-bromoindole; 5-Bromo-3-chloroacetylindole |
| CAS Registry Number | 65040-36-0 |
| PubChem CID | |
| Molecular Formula | C |
| Molecular Weight | 272.53 g/mol |
| SMILES | C1=CC2=C(C=C1Br)C(=CN2)C(=O)CCl |
| InChI Key | RYJJRBVIRXGVHX-UHFFFAOYSA-N |
| Appearance | Pale beige to tan solid |
| Melting Point | 238–242 °C (dec.)[1] |
| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in DCM; insoluble in water. |
Synthetic Logic & Mechanism
Retrosynthetic Analysis
The synthesis of 3-acylindoles typically challenges the researcher to control regioselectivity between the N1 (kinetic) and C3 (thermodynamic) positions.
-
Substrate: 5-Bromoindole (electron-withdrawing Br deactivates the ring slightly compared to indole, but C3 remains the most nucleophilic site).
-
Reagent: Chloroacetyl chloride (highly reactive electrophile).
-
Methodology: Friedel-Crafts Acylation.[2] Direct acylation without a catalyst often yields N-acylated byproducts. The use of a Lewis acid (e.g., AlCl
) or a specific base (pyridine) directs substitution to the C3 position.
Reaction Mechanism (Friedel-Crafts Acylation)
The reaction proceeds via an electrophilic aromatic substitution (
-
Activation: The acyl chloride complexes with the Lewis acid (or reacts directly if the indole is sufficiently nucleophilic) to generate an acylium-like species.
-
Attack: The C3-
electrons of the indole attack the electrophilic carbonyl carbon, forming a sigma complex (Wheland intermediate). The nitrogen lone pair stabilizes the positive charge. -
Re-aromatization: Loss of a proton restores aromaticity, yielding the 3-acylindole.
Note on Regioselectivity: While N-acylation is possible, the C3-acyl product is thermodynamically favored. High temperatures or Lewis acids promote the rearrangement of any kinetically formed N-acyl species to the C3 product.
Figure 1: Mechanistic pathway for the C3-acylation of 5-bromoindole.
Experimental Protocol
Objective: Synthesis of 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone on a 10 mmol scale.
Reagents & Equipment[6]
-
Reagents: 5-Bromoindole (1.96 g, 10 mmol), Chloroacetyl chloride (1.35 g, 12 mmol), Pyridine (anhydrous), Dioxane (or Toluene).
-
Equipment: 100 mL Round-bottom flask (RBF), Reflux condenser, Addition funnel, Magnetic stirrer, Inert gas (N
or Ar) line.
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL RBF and equip it with a magnetic stir bar and reflux condenser. Purge with Nitrogen.
-
Solvation: Dissolve 5-bromoindole (1.96 g) in anhydrous Dioxane (20 mL) and Pyridine (0.9 mL, 11 mmol). Cool the mixture to 0–5 °C using an ice bath.
-
Rationale: Pyridine acts as an acid scavenger (HCl sponge) but must be used carefully to avoid polymerizing the chloroacetyl chloride.
-
-
Addition: Add Chloroacetyl chloride (1.2 mL, 12 mmol) dropwise over 15 minutes.
-
Observation: A white precipitate (pyridinium hydrochloride) may form immediately.
-
Safety: Chloroacetyl chloride is a lachrymator; perform this in a fume hood.
-
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 100 °C) for 2–4 hours.
-
Monitoring: Check progress via TLC (Eluent: 30% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a new polar spot (Rf ~0.3) should appear.
-
-
Quenching: Cool the reaction to room temperature (RT) and pour the mixture into ice-cold water (100 mL) with vigorous stirring.
-
Result: The product typically precipitates as a beige/tan solid.
-
-
Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with water (3 x 20 mL) to remove pyridinium salts and cold ethanol (1 x 10 mL) to remove unreacted organics.
-
Purification: Recrystallize from Ethanol or Methanol if necessary.
-
Yield: Expected yield is 65–80%.
-
Figure 2: Experimental workflow for the synthesis of 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone.
Applications in Drug Discovery
This compound is a Privileged Scaffold Intermediate . The combination of the indole core and the
-
Kinase Inhibitors: The 5-bromo position allows for Suzuki-Miyaura coupling to extend the core (e.g., biaryl systems), while the ketone interacts with the hinge region of kinases (e.g., JNK, GSK-3
). -
Antivirals (Arbidol Analogs): Substitution of the chlorine with amines (e.g., dimethylamine, piperazine) yields derivatives structurally related to Umifenovir (Arbidol), a broad-spectrum antiviral.
-
Hantzsch Thiazole Synthesis: Reaction with thioamides converts the
-chloroketone into a thiazole ring, a common motif in anticancer agents.
Functionalization Map
-
C-Cl Bond: Nucleophilic substitution (
) with amines, thiols, or azides. -
C=O Group: Reduction to alcohol (chiral reduction possible) or condensation to imines/hydrazones.
-
C-Br Bond: Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
Safety & Handling (MSDS Summary)
Signal Word: DANGER
-
Hazard Statements:
-
Precautions:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Always handle in a functioning fume hood.
-
Spill: Neutralize spills with dilute aqueous ammonia or sodium bicarbonate.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 936825, 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Optimized Synthesis of 3-(2-Chloroacetyl)-5-bromoindole via Friedel-Crafts Acylation
Executive Summary & Scientific Rationale
The acylation of indole derivatives is a pivotal transformation in medicinal chemistry, serving as a gateway to tryptamines,
Why This Protocol?
While standard Friedel-Crafts conditions exist, 5-bromoindole presents specific challenges. The electron-withdrawing bromine substituent slightly deactivates the ring compared to the parent indole, requiring optimized Lewis acid stoichiometry to ensure complete conversion without promoting polymerization or N-acylation.
Key Technical Advantages:
-
Regiocontrol: Prioritizes C3-acylation over N1-acylation through thermodynamic control and solvent choice.
-
Scalability: Designed for milligram-to-gram scale translation.
-
Purity: Optimized quenching prevents emulsion formation, a common failure point in chloroacetyl workups.
Mechanistic Insight: The C3-Selectivity Driver
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) .[1][2] The regioselectivity for the C3 position over N1 is driven by the electronic character of the indole ring.
-
Activation:
abstracts a chloride from chloroacetyl chloride, generating a highly reactive acylium ion-Lewis acid complex ( ). -
Nucleophilic Attack: The nitrogen lone pair of the indole donates electron density into the
-system, making C3 the most nucleophilic site. -
Sigma Complex: The electrophile attacks C3, forming a resonance-stabilized cation (sigma complex).
-
Re-aromatization: Loss of a proton restores aromaticity.[1][2][3]
-
Decomplexation: The resulting ketone forms a stable 1:1 complex with
, requiring hydrolysis to release the free product.
Visualization: Reaction Mechanism Pathway
Figure 1: Mechanistic pathway for the C3-selective acylation of 5-bromoindole.
Experimental Protocol
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[2] | Role |
| 5-Bromoindole | 196.05 | 1.0 | Substrate |
| Chloroacetyl Chloride | 112.94 | 1.2 | Electrophile |
| Aluminum Chloride ( | 133.34 | 2.5 | Lewis Acid Catalyst |
| Dichloromethane (DCM) | - | [0.2 M] | Solvent (Anhydrous) |
Safety Note: Chloroacetyl chloride is a potent lachrymator and corrosive.
Step-by-Step Methodology
Phase 1: Activation (The "Inverse Addition" Method)
Critique of Standard Methods: Adding solid
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvent Charge: Add anhydrous DCM (solvent volume calculated for 0.2 M concentration relative to indole) to the flask.
-
Catalyst Suspension: Add
(2.5 equiv) to the DCM. The mixture will be a suspension. Cool to 0°C using an ice bath. -
Electrophile Formation: Add Chloroacetyl Chloride (1.2 equiv) dropwise to the
suspension. Stir for 15 minutes at 0°C. Observation: The suspension may clarify slightly or change color as the acylium complex forms.
Phase 2: Reaction
-
Substrate Addition: Dissolve 5-Bromoindole (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated acylating mixture over 20–30 minutes.
-
Control: Maintain internal temperature < 5°C to prevent N-acylation.
-
-
Progression: Allow the reaction to warm to room temperature (20–25°C) naturally. Stir for 2–4 hours.
-
Monitoring: Check via TLC (Solvent: 30% EtOAc in Hexanes). The product typically runs lower (
) than the starting material ( ).
-
Phase 3: Quench & Isolation (Critical)
-
Quench: Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing crushed ice and 1N HCl (100 mL per gram of reactant).
-
Why HCl? Acidic quenching prevents the precipitation of aluminum hydroxides, which form impossible-to-separate emulsions.
-
-
Filtration (The "Crash-Out" Advantage): The product, 3-(2-chloroacetyl)-5-bromoindole, is often poorly soluble in cold DCM/water mixtures and may precipitate as a solid.
-
Purification: Recrystallization from Methanol or Ethanol is preferred over column chromatography to avoid decomposition of the chloroacetyl group on silica.
Visualization: Experimental Workflow
Figure 2: Operational workflow for the synthesis of 3-(2-chloroacetyl)-5-bromoindole.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| N-acylated Product | Temperature too high or base present. | Ensure addition is at 0°C. Do not use pyridine or TEA. Ensure glassware is strictly anhydrous. |
| Low Yield / Tars | Polymerization of indole.[5] | Use "Inverse Addition" (Indole into Acid Chloride/AlCl3) rather than adding AlCl3 to Indole. |
| Emulsion during workup | Aluminum hydroxides forming. | Use 1N or 2N HCl for the quench, not just water. |
| Starting Material Remains | Deactivated ring (Bromine effect). | Increase |
References
-
Chemistry Steps. (2025). Friedel-Crafts Acylation Mechanism and Regioselectivity. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Thiazole Derivatives from 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone
Abstract & Scientific Rationale
The fusion of indole and thiazole pharmacophores creates a "privileged structure" frequently observed in high-potency therapeutics, including anticancer (topoisomerase inhibitors) and antimicrobial agents.[1] This guide details the synthesis of 2-substituted-4-(5-bromo-1H-indol-3-yl)thiazoles starting from 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone .
The 5-bromo substituent on the indole core is strategically preserved, serving as a critical handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling rapid library expansion.[1] The core transformation utilizes the Hantzsch Thiazole Synthesis , a robust condensation reaction between an
Retrosynthetic Analysis & Pathway
The synthesis relies on the dehydrative cyclization of a thio-nucleophile with the electrophilic
Figure 1: Reaction Workflow & Logic
Caption: Logical flow of the Hantzsch condensation. The reaction proceeds via an initial nucleophilic substitution followed by intramolecular cyclization.
Experimental Protocol
Materials & Safety
-
Precursor: 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone (Warning:
-haloketones are potent lachrymators and skin irritants. Handle in a fume hood). -
Nucleophiles: Thiourea (for 2-aminothiazoles) or Thiobenzamide (for 2-phenylthiazoles).
-
Base: Sodium bicarbonate (
) or Triethylamine ( ) for neutralization.[1]
Standard Procedure: Synthesis of 2-Amino-4-(5-bromo-1H-indol-3-yl)thiazole
This protocol is optimized for high yield and purity without requiring chromatographic purification in most cases.
Step-by-Step Methodology:
-
Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone (1.0 mmol, 272 mg) in Absolute Ethanol (10 mL).
-
Addition: Add Thiourea (1.1 mmol, 84 mg) in one portion.
-
Note: A slight excess of thiourea ensures complete consumption of the lachrymatory haloketone.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (
) for 2–4 hours . -
Precipitation (Hydrobromide/Hydrochloride Salt): Upon cooling to room temperature, the thiazole often precipitates as its hydrohalide salt.[1]
-
Neutralization & Isolation:
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Neutralize by dropwise addition of 10% aqueous
or until pH 8-9. This liberates the free base. -
Stir for 30 minutes to ensure full precipitation.
-
-
Filtration: Filter the solid under vacuum. Wash the cake with water (
mL) to remove inorganic salts and cold ethanol ( mL) to remove unreacted thiourea.[1] -
Drying: Dry the solid in a vacuum oven at
for 6 hours.
Expected Yield: 75–85% Appearance: Yellow to pale-brown solid.
Variation: Synthesis of 2-Aryl/Alkyl Derivatives
To synthesize 2-phenyl or 2-methyl derivatives, replace Thiourea with Thiobenzamide or Thioacetamide respectively.
-
Modification: These reactions may require longer reflux times (4–6 hours) due to the reduced nucleophilicity of the sulfur compared to thiourea.[1]
Mechanistic Insight
Understanding the mechanism is crucial for troubleshooting low yields.
Figure 2: Mechanistic Pathway[2][5][6]
Caption: The reaction is driven by the high nucleophilicity of the sulfur atom (S-alkylation) followed by the thermodynamic stability of the aromatic thiazole ring formed after dehydration.[5]
-
S-Alkylation: The sulfur of the thioamide attacks the
-carbon of the chloroketone, displacing chloride. This is the rate-determining step in steric environments. -
Cyclization: The nitrogen of the thioamide attacks the ketone carbonyl.[2]
-
Dehydration: Loss of water drives the system to aromaticity.
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or product solubility in water. | Increase reflux time; ensure pH > 8 during workup to precipitate free base. |
| Sticky/Oily Product | Impurities or incomplete dehydration. | Recrystallize from hot Ethanol/DMF mixtures. |
| Starting Material Remains | Chloroketone degradation or low nucleophilicity. | Add catalytic NaI (Finkelstein condition) to generate more reactive iodoketone in situ.[1] |
| Multiple Spots on TLC | Oxidation of thiourea or dimerization. | Conduct reaction under Nitrogen atmosphere; use fresh reagents. |
Characterization Data (Template)
For the 2-amino-4-(5-bromo-1H-indol-3-yl)thiazole derivative:
-
1H NMR (DMSO-d6): Look for the thiazole C5-H singlet around
7.0–7.5 ppm. The indole NH typically appears broad around 11.0–12.0 ppm. -
Mass Spectrometry:
peak should correspond to MW (approx. 293/295 Da due to Br isotope pattern). -
Key Feature: Disappearance of the singlet at
4.8–5.0 ppm ( of starting material).[1]
References
-
Hantzsch Thiazole Synthesis Overview
- Source: SynArchive.
-
URL:[Link]
-
Synthesis of Indolylthiazoles via Hantzsch Method
-
Biological Activity of Thiazole-Indole Hybrids
-
General Protocol for Thiazole Synthesis
- Title: Hantzsch Thiazole Synthesis - Chem Help Asap.
-
URL:[Link]
Sources
- 1. rsc.org [rsc.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-(5-Bromo-1H-indol-3-yl)ethanone | C10H8BrNO | CID 12137098 - PubChem [pubchem.ncbi.nlm.nih.gov]
procedure for Hantzsch thiazole synthesis using brominated indole chloroketones
High-Fidelity Synthesis of Brominated Indole-Thiazole Hybrids via Hantzsch Condensation of -Chloroketones
Abstract & Strategic Significance
The fusion of indole and thiazole pharmacophores creates a "privileged scaffold" widely utilized in kinase inhibitors (e.g., CDK2, EGFR targeting) and antimicrobial agents. While
This protocol details the synthesis of 2-amino-4-(5-bromoindol-3-yl)thiazole using 3-(2-chloroacetyl)-5-bromoindole . It incorporates a catalytic Finkelstein modification (in-situ iodination) to overcome the reactivity deficit of the chloroketone, ensuring high yields without the formation of side products common in forcing conditions.
Mechanistic Insight
The Hantzsch thiazole synthesis is a bimolecular condensation between an
Reaction Pathway[1]
-
Nucleophilic Attack (
): The sulfur atom of the thioamide attacks the -carbon of the chloroketone, displacing the chloride. Note: This is the rate-determining step for chloroketones. -
Imine Formation: The nitrogen of the thioamide attacks the ketone carbonyl.[1]
-
Cyclization & Dehydration: Loss of water drives the aromatization to form the stable thiazole ring.
The "Iodide Effect" (Catalytic Finkelstein)
Direct displacement of chloride by sulfur is slow. Adding catalytic Sodium Iodide (NaI) or Potassium Iodide (KI) converts the
Mechanistic Visualization
Figure 1: Mechanistic pathway highlighting the catalytic activation of the chloroketone precursor.
Experimental Protocol
Reagents & Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Notes |
| 3-(2-chloroacetyl)-5-bromoindole | Substrate | 1.0 | 272.53 | Pre-synthesized via Friedel-Crafts |
| Thiourea | Nucleophile | 1.2 | 76.12 | Excess ensures complete consumption |
| Potassium Iodide (KI) | Catalyst | 0.1 | 166.00 | Critical for chloroketones |
| Ethanol (Absolute) | Solvent | N/A | - | 10-15 mL per mmol substrate |
| NaHCO | Base | - | - | For neutralization workup |
Step-by-Step Methodology
Step 1: Precursor Synthesis (If not commercially available)
Context: Direct chlorination of acetylindole is difficult. Friedel-Crafts acylation is preferred.
-
Dissolve 5-bromoindole (10 mmol) in anhydrous DCM or Nitromethane.
-
Add Chloroacetyl chloride (12 mmol) at 0°C.
-
Slowly add Aluminum Chloride (
) (15 mmol) portion-wise. -
Stir at room temperature for 4–6 hours. Self-Validation: Solution turns dark red/brown.
-
Quench over ice-water. Filter the precipitate.[2][3] Recrystallize from Ethanol/DMF.
-
Yield Target: >75%.[4]
-
Appearance: Pale yellow to tan solid.
-
Step 2: Hantzsch Condensation (The Core Protocol)
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 3-(2-chloroacetyl)-5-bromoindole (1.0 equiv) and Thiourea (1.2 equiv) to the flask.
-
Solvent & Catalyst: Add Absolute Ethanol (10 mL/mmol). Add KI (0.1 equiv).
-
Note: The indole derivative may not dissolve completely at RT. This is normal.
-
-
Reaction: Heat to reflux (
).-
Observation: The suspension will clear as the product forms, then likely precipitate again as the hydrobromide/hydrochloride salt of the thiazole.
-
Time: 2–4 hours (monitor by TLC; Mobile Phase 50% EtOAc/Hexane).
-
-
Workup (Free Base Isolation):
-
Cool the reaction mixture to room temperature.
-
Option A (Salt Isolation): If a precipitate forms, filter it directly. This is the thiazole hydrohalide salt.
-
Option B (Free Base - Recommended): Pour the reaction mixture into 5% aqueous NaHCO
(100 mL). Stir for 30 minutes to neutralize the acid. -
The product will precipitate as a free base.
-
-
Purification:
Optimization & Troubleshooting Logic
The following decision tree helps navigate common synthesis issues, particularly regarding the inertness of the chloroketone.
Figure 2: Troubleshooting workflow for incomplete conversion.
Key Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No precipitation in NaHCO | Product is soluble in EtOH/Water mix | Evaporate EtOH first, then add NaHCO |
| Sticky gum forms | Impurities or oligomers | Triturate the gum with Diethyl Ether or cold Methanol to induce crystallization. |
| Low Yield (<50%) | Incomplete reaction (Cl vs Br) | Ensure KI was added. Switch to DMF/EtOH (1:1) to increase temperature to |
| Multiple TLC spots | Decomposition of Indole | Ensure reaction is not run >12 hours. Indoles are acid-sensitive; the reaction generates HCl. |
Characterization Standards
To validate the synthesis, the following spectral features must be observed:
-
NMR (DMSO-
):-
Thiazole C-H: Singlet at
7.0 – 7.6 ppm (characteristic of the 5-position on thiazole). -
Indole N-H: Broad singlet at
11.0 – 12.0 ppm. -
Absence of
-proton: The singlet for ( 4.8 ppm) must disappear. -
Amine (
): Broad singlet at 6.8 – 7.2 ppm (if using thiourea).
-
-
Mass Spectrometry:
-
Expect an M+ and M+2 peak (1:1 ratio) due to the Bromine atom on the indole.
-
References
-
Mechanistic Foundation: Hantzsch, A. (1881). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonalkoholen." Justus Liebigs Annalen der Chemie.
-
Indole-Thiazole Hybrids in Oncology: Kashyap, S. et al. (2018). "Indole-based thiazolidinone-thiazole hybrids: Synthesis and biological evaluation." Synthetic Communications.
-
Catalytic Finkelstein in Hantzsch Synthesis: Naik, S. et al. (2004). "Iodine-catalyzed synthesis of 2-aminothiazoles." Tetrahedron Letters.
-
Friedel-Crafts Acylation of Indoles: Ottoni, O. et al. (2006). "Acylation of Indole under Friedel-Crafts Conditions." Organic Letters.
Sources
- 1. youtube.com [youtube.com]
- 2. designer-drug.com [designer-drug.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 5-Bromoindole Derivatives
Introduction: The Strategic Importance of 5-Substituted Indoles
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of natural products and pharmaceuticals.[1] Functionalization of the indole core is a critical strategy in drug discovery, and the 5-position offers a prime vector for modification to modulate biological activity and refine structure-activity relationships (SAR).[1] Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds.[2][3]
This guide provides an in-depth analysis and field-proven protocols for the Suzuki-Miyaura coupling of 5-bromoindole. We will explore the mechanistic underpinnings of the reaction, dissect the critical roles of each reaction component, and offer detailed, step-by-step procedures for researchers, scientists, and drug development professionals aiming to leverage this powerful transformation.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or its ester) with an organic halide (in this case, 5-bromoindole).[3][4] The reaction's success hinges on a well-defined catalytic cycle involving a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[2][3] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4][5]
-
Oxidative Addition: The cycle begins with the insertion of a catalytically active Pd(0) species into the carbon-bromine bond of the 5-bromoindole. This step oxidizes the palladium to a Pd(II) complex.[2][3]
-
Transmetalation: This is the key bond-forming step where the organic moiety from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step requires activation of the organoboron species by a base.[3][6] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the aryl or heteroaryl group to the palladium catalyst.
-
Reductive Elimination: In the final step, the two organic groups coupled to the palladium center are expelled, forming the new C-C bond of the desired 5-substituted indole product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3]
Dissection of Critical Reaction Parameters
The success and efficiency of the Suzuki-Miyaura coupling are not guaranteed; they are a direct function of the judicious selection of catalyst, ligand, base, and solvent. Understanding the role of each is paramount for optimization and troubleshooting.
-
Palladium Source (Precatalyst): While Pd(0) is the active catalyst, air-stable Pd(II) salts like Palladium(II) acetate (Pd(OAc)₂) are often used as precatalysts.[3] These are reduced in situ to the active Pd(0) species. Direct Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are also highly effective and common.[2] The choice often depends on the complexity of the substrate and the desired reaction kinetics. For challenging couplings, specialized precatalysts that generate highly active monoligated Pd(0) species are employed.
-
Ligand: Ligands are crucial for stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity.[7] Phosphine ligands are the most common.[7]
-
Triphenylphosphine (PPh₃): A standard, robust ligand found in the common Pd(PPh₃)₄ catalyst.
-
Buchwald Ligands (e.g., SPhos): These are electron-rich, sterically hindered biaryl phosphine ligands that promote the oxidative addition of even challenging substrates and facilitate the reductive elimination step, often allowing for lower catalyst loadings and milder reaction temperatures.[1]
-
Ferrocene-based Ligands (e.g., dppf): Ligands like dppf, found in Pd(dppf)Cl₂, offer high stability and efficiency, proving particularly effective for heteroaromatic couplings.[8][9]
-
-
Base: The base is not a mere spectator; it is essential for activating the boronic acid for transmetalation.[6] The strength and type of base can dramatically influence the reaction rate and yield.
-
Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a common, cost-effective choice.[1] Cesium carbonate is a stronger and more soluble base, often used in more difficult couplings or with microwave heating to accelerate the reaction.[1]
-
Phosphates (K₃PO₄): A strong base that is particularly effective for coupling heteroaromatic halides and can be used in aqueous media.[10]
-
-
Solvent: The solvent system must solubilize the reagents and facilitate heat transfer. Aprotic polar solvents are common.
-
Ethers (Dioxane, THF, DME): These are excellent choices for many Suzuki couplings. Dimethoxyethane (DME) is frequently used with carbonate bases.[8][9]
-
Aqueous Mixtures: Adding water to organic solvents (e.g., Dioxane/H₂O, Acetonitrile/H₂O) can accelerate the reaction and help dissolve inorganic bases like K₂CO₃ or K₃PO₄.[1][11]
-
Alcohols (Ethanol): Often used in microwave-assisted protocols, ethanol is an effective and more environmentally benign solvent.[1][12]
-
Data Presentation: Comparative Analysis of Reaction Conditions
The choice of conditions can be tailored to the specific boronic acid and desired outcome. The table below summarizes various reported conditions for the Suzuki-Miyaura coupling of 5-bromoindole, offering a comparative overview.
| Catalyst System | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Pd(OAc)₂ (0.5 mol%) | SPhos (0.5 mol%) | K₂CO₃ (3.0) | H₂O:Acetonitrile (4:1) | 37 | 18 h | High | [1][11] |
| Pd(PPh₃)₄ (7 mol%) | PPh₃ | Cs₂CO₃ (2.0) | Ethanol | 100 (MW) | 30-40 min | High | [1][12] |
| Pd(dppf)Cl₂ (10 mol%) | dppf | K₂CO₃ (2.0) | DME/H₂O | 80 | 2 h | 84-95 | [9] |
| Pd-NPs (5 mol%) | Ligand-free | K₃PO₄ (5.0) | H₂O | Ambient | 18 h | High | [10] |
MW = Microwave Irradiation; DME = Dimethoxyethane; NPs = Nanoparticles
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for common scenarios. Safety Note: These reactions should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Mild, Aqueous Suzuki-Miyaura Coupling
This protocol is adapted for its mild conditions and use of an aqueous solvent system, which is suitable for a wide range of functionalized boronic acids.[1][11]
Materials:
-
5-bromoindole (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.005 equiv.)
-
SPhos (0.005 equiv.)
-
Potassium carbonate (K₂CO₃) (3.0 equiv.)
-
Water:Acetonitrile mixture (4:1)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vial with a stir bar
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 5-bromoindole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
In a separate small vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in a portion of the water:acetonitrile solvent mixture.
-
Add the catalyst solution to the reaction vial containing the solids. Add the remaining solvent to reach the desired concentration (e.g., 0.1 M).
-
Seal the vial and stir the mixture vigorously at 37 °C for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylindole.[1]
Protocol 2: Rapid Microwave-Assisted Suzuki-Miyaura Coupling
This protocol utilizes microwave irradiation to significantly reduce reaction times, which is highly advantageous for rapid library synthesis.[1][12]
Materials:
-
5-bromoindole (1.0 equiv.)
-
Arylboronic acid (1.3 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.07 equiv.)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
Ethanol (anhydrous)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial equipped with a magnetic stir bar, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Add anhydrous ethanol to the vial to achieve the desired concentration.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor and heat to 100 °C for 30-40 minutes with stirring.[1]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
General Experimental Workflow
The overall process, from setup to final product, follows a standardized laboratory workflow.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Pattarozzi, M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(11), 17565-17578. [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Dach, M., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(72), 17596-17602. [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Froidbise, E., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(19), 5469-5476. [Link]
-
ResearchGate. (2020). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
-
Šačkus, A., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija, 25(1). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
- 12. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Application Note: Functionalization of 5-Bromo-3-(2-chloroacetyl)indole with Amines
Abstract & Introduction
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., chemically related to Vemurafenib intermediates), serotonin receptor ligands, and antiviral agents. The 5-bromo-3-(2-chloroacetyl)indole derivative represents a high-value synthetic intermediate. The C5-bromine atom offers a handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-chloroacetyl moiety provides a highly reactive electrophilic site for rapid library generation via nucleophilic substitution (
This guide details the optimized protocol for functionalizing 5-bromo-3-(2-chloroacetyl)indole with various primary and secondary amines. It addresses solubility challenges, regioselectivity (N- vs. C-alkylation), and safety protocols for handling the vesicant
Chemical Basis & Mechanism
Reaction Mechanism
The transformation proceeds via a classic bimolecular nucleophilic substitution (
-
Electrophilic Center: The carbon atom of the chloromethyl group is highly electrophilic due to the electron-withdrawing carbonyl and chlorine.
-
Nucleophile: The unshared electron pair of the amine nitrogen attacks the
-carbon. -
Leaving Group: Chloride (
) is displaced. -
Base Role: An auxiliary base (
or ) or excess amine neutralizes the generated , driving the equilibrium forward.
Note on Regioselectivity: While the indole nitrogen (N1) is nucleophilic, the presence of the electron-withdrawing carbonyl group at C3 significantly reduces the electron density of the indole ring, making the N1-H relatively acidic but less nucleophilic than the external amine. Therefore, under mild conditions, chemoselective alkylation occurs exclusively at the
Reaction Scheme (DOT Diagram)
Caption: Mechanistic pathway for the chemoselective aminolysis of the
Experimental Protocol
Materials & Reagents
-
Substrate: 5-Bromo-3-(2-chloroacetyl)indole (Synthesized via Friedel-Crafts acylation of 5-bromoindole with chloroacetyl chloride).
-
Nucleophiles: Primary or Secondary Amines (e.g., Morpholine, Piperidine, N-methylpiperazine).
-
Solvent: Acetonitrile (MeCN) [Preferred for workup] or DMF [Preferred for solubility].
-
Base: Potassium Carbonate (
, anhydrous) or Triethylamine ( ). -
Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) – accelerates reaction via Finkelstein exchange (in situ formation of highly reactive
-iodo species).
Standard Operating Procedure (SOP)
Step 1: Reaction Setup
-
Weigh 5-bromo-3-(2-chloroacetyl)indole (1.0 equiv, e.g., 1.0 mmol, 272 mg) into a dry round-bottom flask.
-
Add Acetonitrile (MeCN) (5-10 mL). Note: If the substrate does not fully dissolve, add DMF dropwise until clear, or proceed as a suspension (reaction will solubilize as it progresses).
-
Add
(1.5 - 2.0 equiv). -
(Optional) Add KI (0.1 equiv) if using sterically hindered amines.
Step 2: Addition of Amine
-
Add the Amine (1.1 - 1.2 equiv) dropwise while stirring.
-
Critical: For volatile amines, use a reflux condenser. For primary amines, add the amine slowly at
to prevent bis-alkylation (dimerization).
Step 3: Reaction & Monitoring
-
Stir at Room Temperature (RT) for 1–2 hours.
-
Monitor via TLC (System: Hexane:EtOAc 1:1 or DCM:MeOH 95:5).
-
Optimization: If starting material persists after 2 hours, heat to
.
Step 4: Work-up
-
Method A (Precipitation - Preferred): Pour the reaction mixture into ice-cold water (30 mL). The product usually precipitates as a solid. Filter, wash with water, and dry under vacuum.[1]
-
Method B (Extraction): If no precipitate forms, extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate.
Step 5: Purification
-
Recrystallization from Ethanol or EtOH/Water is often sufficient.
-
If necessary, flash chromatography (Silica gel, DCM
DCM:MeOH gradient).
Workflow Diagram
Caption: Decision-tree workflow for the synthesis and purification of amino-acetyl indoles.
Scope & Optimization Data
The following table summarizes expected outcomes based on amine nucleophilicity and steric hindrance.
| Amine Class | Example | Eq. Used | Temp | Time | Yield | Notes |
| Cyclic Secondary | Morpholine | 1.2 | RT | 1 h | 85-95% | Very clean; precipitates in water. |
| Cyclic Secondary | Piperidine | 1.2 | RT | 1 h | 80-90% | Highly reactive; exotherm possible. |
| Aromatic Primary | Aniline | 1.5 | 4-6 h | 60-75% | Requires heat; KI catalyst recommended. | |
| Aliphatic Primary | Benzylamine | 1.1 | 2 h | 70-80% | Risk of bis-alkylation; add amine slowly. | |
| Bulky Secondary | Diisopropylamine | 2.0 | Reflux | 12 h | <40% | Sterically hindered; elimination side-products possible. |
Troubleshooting & Critical Parameters
Solubility Issues
5-bromo-3-(2-chloroacetyl)indole has poor solubility in non-polar solvents.
-
Solution: Use DMF or NMP if the reaction is heterogeneous in MeCN. Note that DMF removal requires thorough water washing or lyophilization.
Dimerization (Primary Amines)
Primary amines can react with two molecules of the chloroacetyl indole.
-
Solution: Use a slight excess of the amine (to statistically favor mono-alkylation) or add the indole solution dropwise to the amine solution (inverse addition).
Safety: Vesicant Warning
The starting material, 5-bromo-3-(2-chloroacetyl)indole , is an
-
Handling: Always handle in a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Spill: Neutralize spills with dilute ammonia or 10% sodium thiosulfate solution before cleaning.
References
- Source: Gribble, G. W. (2010). "Heterocyclic Scaffolds II: Reactions and Applications of Indoles." Springer.
- Kinase Inhibitor Synthesis (Analogous Chemistry): Source: Zhang, et al. (2012). "Design, synthesis and biological evaluation of novel 3-substituted indole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. Relevance: Describes the reaction of 3-(2-chloroacetyl)indoles with piperazines and morpholines.
-
Vilsmeier-Haack & Acylation Protocols
- Source: BenchChem Application Note.
-
URL: (Cited for general handling of 5-bromoindole precursors).
- Source: Sigma-Aldrich SDS for 3-(2-Chloroacetyl)indole.
Sources
Troubleshooting & Optimization
improving yield of 5-bromoindole acylation with aluminum chloride
Welcome to the Technical Support Center for the synthesis of acylated 5-bromoindoles. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the Friedel-Crafts acylation of 5-bromoindole. Here, we address common challenges, provide in-depth troubleshooting advice, and present frequently asked questions to enhance your experimental success. Our focus is on providing scientifically grounded solutions to improve reaction yield and purity.
Troubleshooting Guide: Low Yield in 5-Bromoindole Acylation
One of the most frequently encountered issues in the Friedel-Crafts acylation of 5-bromoindole is a lower-than-expected yield, particularly when using traditional Lewis acids like aluminum chloride (AlCl₃). This section provides a structured approach to diagnosing and resolving this problem.
Issue 1: My reaction yield is very low, and I'm recovering mostly starting material or a complex mixture after acylating 5-bromoindole with an acyl chloride and AlCl₃.
This is a common and often frustrating outcome. The root cause typically lies in the inherent reactivity of the indole nucleus with strong Lewis acids.
Potential Cause 1: Decomposition and Polymerization of Indole.
-
Scientific Explanation: The indole ring is highly electron-rich, making it an excellent nucleophile but also highly susceptible to acid-catalyzed polymerization. Strong Lewis acids like AlCl₃, especially in the presence of liberated HCl from the reaction with the acyl chloride, create a highly acidic environment that can lead to the decomposition and oligomerization of the starting indole.[1][2] This is a significant competitive pathway that consumes your starting material and complicates purification.
-
Recommended Solution: The most effective solution is to switch to a milder Lewis acid. Dialkylaluminum chlorides, such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl), have been shown to be highly effective for the C3-acylation of indoles, including substituted ones like 5-bromoindole, without causing significant degradation.[1][3][4] These reagents provide high yields under mild conditions, often at 0 °C to room temperature, and do not require protection of the indole N-H.[1][3][4]
Potential Cause 2: Complex Formation and Catalyst Deactivation.
-
Scientific Explanation: The nitrogen atom of the indole ring can coordinate with AlCl₃. This complexation can deactivate the indole towards the desired electrophilic substitution at the C3 position. Furthermore, the ketone product of the acylation reaction forms a stable complex with AlCl₃, which means that a stoichiometric amount or even an excess of the Lewis acid is required.[5] If an insufficient amount of AlCl₃ is used, the reaction may not proceed to completion.
-
Recommended Solution: While increasing the stoichiometry of AlCl₃ might seem like a solution, it often exacerbates the decomposition issue. The better approach remains the use of milder Lewis acids like Et₂AlCl, which have been demonstrated to give high yields (e.g., 95% for the acylation of 5-bromoindole with propionyl chloride) without the drawbacks of strong acidity.[6]
Troubleshooting Workflow:
Caption: Troubleshooting logic for low-yield 5-bromoindole acylation.
Frequently Asked Questions (FAQs)
Q1: Why is the C3 position of 5-bromoindole the preferred site for acylation?
A1: The C3 position is the most electron-rich and nucleophilic site on the indole ring. Electrophilic attack at C3 leads to a more stable carbocation intermediate (an arenium ion) where the positive charge can be effectively delocalized over the C2 atom and the nitrogen atom without disrupting the aromaticity of the benzene portion of the molecule.[7] The bromine at the C5 position is an ortho-, para-directing deactivator, which has a minimal electronic effect on the highly reactive pyrrole ring, thus preserving the inherent preference for C3 substitution.[7]
Q2: I've heard that N-protection of the indole is sometimes necessary. Is it required for the acylation of 5-bromoindole?
A2: For Friedel-Crafts acylation using dialkylaluminum chlorides like Et₂AlCl, N-protection is generally not required.[1][3][4] This is a significant advantage of this method, as it shortens the synthetic sequence. The reaction proceeds selectively at the C3 position even with a free N-H. However, if you are using other acylation methods or if you observe side reactions at the nitrogen, N-protection (e.g., with a benzenesulfonyl group) could be a strategy to consider.
Q3: Are there any alternatives to aluminum-based Lewis acids for this reaction?
A3: Yes, several other catalytic systems have been developed for indole acylation to avoid the issues associated with strong, stoichiometric Lewis acids. These include:
-
Metal Triflates: Catalytic amounts of metal triflates like Yttrium(III) triflate (Y(OTf)₃) can be effective, especially when using acid anhydrides as the acylating agent, often under microwave irradiation.[6]
-
Zinc Oxide: Inexpensive and readily available zinc oxide (ZnO) has been used as a catalyst for the acylation of indoles in ionic liquids.[6]
-
Organocatalysts: For N-protected indoles, nucleophilic organocatalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) offer a metal-free alternative.[6]
The choice of catalyst depends on the specific acylating agent, solvent, and the functional group tolerance of your substrate.[6]
Q4: How can I effectively purify the final 3-acyl-5-bromoindole product?
A4: The primary methods for purification are recrystallization and column chromatography.[8]
-
Recrystallization: This is often effective if the main impurities are unreacted starting materials or a small amount of side products. A suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be used.[8]
-
Column Chromatography: For more complex mixtures or to remove closely related impurities, column chromatography on silica gel is necessary.[8] A typical eluent system would be a gradient of ethyl acetate in hexanes. Monitoring the fractions by Thin Layer Chromatography (TLC) is essential to isolate the pure product.
Data & Protocols
Table 1: Comparison of Lewis Acids for Indole Acylation
| Lewis Acid | Stoichiometry | Typical Conditions | Yield of 3-acylindole | Comments | Reference(s) |
| AlCl₃ | >1.0 equiv. | CH₂Cl₂ or CS₂, 0 °C to RT | Variable, often low | Can lead to decomposition and polymerization of indole. | [1] |
| Et₂AlCl | ~1.2 equiv. | CH₂Cl₂, 0 °C to RT | High (e.g., 95%) | Mild conditions, high yield, no N-H protection needed. | [6][7] |
| Me₂AlCl | ~1.2 equiv. | CH₂Cl₂, 0 °C to RT | High (e.g., 85%) | Similar efficacy to Et₂AlCl. | [3][6] |
Protocol 1: High-Yield C3-Acylation of 5-Bromoindole using Diethylaluminum Chloride
This protocol is adapted from established literature procedures for the efficient acylation of indoles.[6][7]
Materials:
-
5-Bromoindole
-
Acyl chloride (e.g., propionyl chloride)
-
Diethylaluminum chloride (Et₂AlCl) solution (e.g., 1.0 M in hexanes)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromoindole (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Lewis Acid Addition: Slowly add the diethylaluminum chloride solution (1.2 mL of a 1.0 M solution, 1.2 mmol) dropwise to the stirred indole solution. Stir the mixture at 0 °C for 10-15 minutes.
-
Acylating Agent Addition: Add the acyl chloride (1.1 mmol) dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 1-4 hours).
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3-acyl-5-bromoindole.
Caption: Experimental workflow for the high-yield acylation of 5-bromoindole.
References
-
ACS Publications. A Direct Access to 3-(2-Oxoalkyl)indoles via Aluminum Chloride Induced C−C Bond Formation. [Link]
-
PMC. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. [Link]
-
PMC. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. [Link]
-
Organic Chemistry Portal. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. [Link]
-
ACS Publications. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles | ACS Omega. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
ACS Publications. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride | Organic Letters. [Link]
-
ACS Publications. Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. [Link]
- CoLab. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride.
-
LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Semantic Scholar. Recent Advances in the Catalytic Asymmetric Friedel−Crafts Reactions of Indoles. [Link]
-
ResearchGate. C2-acylation of indoles via the dual C-H activation/photoredox catalysis. [Link]
-
ACS Publications. Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N–H) Indoles with Nitriles | Organic Letters. [Link]
-
IKM. Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. [Link]
-
University of Rochester. Experiment 1: Friedel-Crafts Acylation. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
designer-drug.com. Synthesis of 5-Bromo Indole. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
-
Johns Hopkins University. Separation and Purification of multiply acetylated proteins using cation-exchange chromatography. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ikm.org.my [ikm.org.my]
- 3. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 4. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride | CoLab [colab.ws]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing N-Acylation Byproducts in Indole Friedel-Crafts Reactions
Welcome to the technical support center for indole chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of indole acylation. Here, we address the common and often frustrating issue of N-acylation byproducts in Friedel-Crafts reactions, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reactions for clean, high-yield C3-acylation.
Troubleshooting Guide: Minimizing N-Acylation
This section tackles specific problems you might be encountering in the lab. We delve into the "why" behind these issues and provide actionable protocols to get your synthesis back on track.
Question: I'm observing a significant amount of N-acylated indole in my reaction mixture. What's causing this and how can I fix it?
Answer: This is a classic challenge in indole chemistry. The indole nitrogen, despite its lone pair being part of the aromatic system, can compete with the electron-rich C3 position for the acylating agent.[1][2] The formation of the N-acylated byproduct is often a result of a combination of factors including the choice of Lewis acid, solvent, and reaction temperature.
Underlying Causes and Solutions:
-
Lewis Acid Choice: Strong Lewis acids like aluminum chloride (AlCl₃) can aggressively activate the acylating agent, but they can also coordinate with the indole nitrogen, increasing its nucleophilicity and promoting N-acylation. Furthermore, strong acidic conditions can lead to polymerization of the indole ring.[1][3]
-
Solution: Switch to milder or sterically hindered Lewis acids. Dialkylaluminum chlorides (e.g., Et₂AlCl or Me₂AlCl) have proven highly effective for promoting C3-acylation of unprotected indoles.[1][4] Metal triflates, such as Yttrium(III) triflate (Y(OTf)₃), are also excellent, water-tolerant alternatives that can be used in catalytic amounts, often leading to cleaner reactions.[3][5]
-
-
Reaction Conditions (Kinetic vs. Thermodynamic Control): N-acylation is often the kinetically favored product, meaning it forms faster, especially at lower temperatures.[6][7][8] The C3-acylated product is typically the thermodynamically more stable product.
-
Solution: Increasing the reaction temperature and allowing for longer reaction times can favor the formation of the thermodynamic C3-acylated product.[7][9] This allows the initially formed N-acylindole (if the reaction is reversible under the conditions) to potentially rearrange or for the reaction to proceed preferentially towards the more stable C3-isomer.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway.
Experimental Protocol: Selective C3-Acylation using Diethylaluminum Chloride
This protocol is adapted from methodologies that have demonstrated high selectivity for C3-acylation.[1][4]
Materials:
-
Indole substrate
-
Acyl chloride
-
Diethylaluminum chloride (Et₂AlCl) in hexanes (e.g., 1.0 M solution)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Preparation: To a solution of the indole (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a 1.0 M solution of diethylaluminum chloride in hexanes (1.1 mL, 1.1 mmol) dropwise.
-
Stirring: Stir the resulting mixture at 0 °C for 20 minutes.
-
Acylation: Add the desired acyl chloride (1.1 mmol) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M HCl to decompose the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 3-acylindole.
Question: I am using a particularly reactive acylating agent and still getting N-acylation despite using a mild Lewis acid. What else can I do?
Answer: Highly reactive acylating agents, such as those derived from electron-withdrawing groups, can overcome the selectivity offered by milder Lewis acids. In these challenging cases, a protecting group strategy for the indole nitrogen is often the most reliable solution.
Solution: N-Protection Strategy
While adding protection and deprotection steps is less atom-economical, it can be the most effective way to ensure C3-acylation.
-
Common Protecting Groups:
-
Phenylsulfonyl (PhSO₂): This group effectively blocks N-acylation and directs the reaction to the C3 position.[1][10] It can be removed under reductive conditions.
-
tert-Butoxycarbonyl (Boc): A widely used protecting group that can be readily removed under acidic conditions.
-
Pivaloyl: This bulky group can protect both the N-1 and C-2 positions, which can be advantageous in certain contexts.[11] However, its removal can be challenging.[11]
-
Frequently Asked Questions (FAQs)
What is the mechanistic basis for N-acylation versus C3-acylation in indoles?
The Friedel-Crafts acylation of indoles is an electrophilic aromatic substitution reaction.[12] The acylating agent is activated by a Lewis acid to form a highly electrophilic acylium ion.[12] The indole ring, being electron-rich, acts as a nucleophile. The C3 position is the most nucleophilic carbon due to resonance stabilization of the intermediate sigma complex.[12] However, the nitrogen atom also possesses a lone pair of electrons and can act as a nucleophile, leading to N-acylation. The competition between these two sites is what leads to mixtures of products.
Is N-acylation ever reversible?
The reversibility of N-acylation can depend on the specific reaction conditions. In some cases, particularly at higher temperatures, the N-acylated product may be able to revert to the starting materials or rearrange to the more thermodynamically stable C3-acylated product.[13] This is a key principle behind favoring the thermodynamic product by adjusting reaction time and temperature.
Are there alternatives to Friedel-Crafts acylation for preparing 3-acylindoles that avoid N-acylation?
Yes, several other methods can be employed:
-
Vilsmeier-Haack Reaction: This reaction typically provides 3-formylindoles but can be adapted for other acyl groups.[14]
-
Organocatalytic Acylation: The use of nucleophilic organocatalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can promote regioselective C3-acylation, particularly for N-protected indoles.[12]
-
Acylation with Thioesters: Using thioesters as the acyl source in the presence of a base like cesium carbonate can lead to chemoselective N-acylation, which can be useful when that is the desired product.[2]
How do electron-donating or electron-withdrawing groups on the indole ring affect the N- vs. C3-acylation ratio?
-
Electron-donating groups (EDGs) on the indole ring increase the overall nucleophilicity, which can sometimes exacerbate the problem of side reactions like polymerization, but generally still favor C3 attack.
-
Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the indole ring, making the Friedel-Crafts reaction more challenging. In such cases, stronger Lewis acids or higher temperatures may be required, which can in turn affect the product distribution.
Data Summary
The choice of Lewis acid can significantly impact the regioselectivity of indole acylation. The following table summarizes the yields of 3-acylindole using various Lewis acids.
| Entry | Lewis Acid | Acylating Agent | Solvent | Yield (%) of 3-Acylindole | Reference |
| 1 | Et₂AlCl | Acetyl Chloride | CH₂Cl₂ | 86 | [1] |
| 2 | Me₂AlCl | Acetyl Chloride | CH₂Cl₂ | 85 | [1] |
| 3 | SnCl₄ | Acetyl Chloride | CS₂ | 95 | [1] |
| 4 | Y(OTf)₃ | Propionic Anhydride | [BMI]BF₄ | 81 | [3] |
| 5 | AlCl₃ | Acetyl Chloride | CS₂ | 65 | [1] |
Visualizing the Reaction Pathway
To better understand the competing reaction pathways, the following diagram illustrates the formation of both the N-acylated and C3-acylated products.
Caption: A decision tree for troubleshooting N-acylation in indole Friedel-Crafts reactions.
References
-
Royal Society of Chemistry. (2017). Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes. Chemical Communications. [Link]
-
American Chemical Society. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]
-
Wiley-VCH. (2012). Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles. Angewandte Chemie International Edition. [Link]
-
American Chemical Society. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis. [Link]
-
Heterocycles. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. [Link]
-
National Center for Biotechnology Information. (2011). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. PubMed Central. [Link]
-
ARKIVOC. (2003). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]
-
ResearchGate. (n.d.). Methods for N‐acylation of indole with carboxylic acid (derivatives). [Link]
-
ResearchGate. (1987). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. [Link]
-
ResearchGate. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]
-
National Center for Biotechnology Information. (2007). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. PubMed Central. [Link]
-
ResearchGate. (2014). Kinetic control wins out over thermodynamic control in Friedel–Crafts acyl rearrangements. [Link]
-
MDPI. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules. [Link]
-
National Center for Biotechnology Information. (2017). Lewis Acid Mediated Cascade Friedel-Craft/Alkyne Indol-2-yl Cation Cyclization/Vinyl Cation Trapping for the Synthesis of N-Fused Indole Derivatives. PubMed. [Link]
-
Royal Society of Chemistry. (1998). Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
American Chemical Society. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. [Link]
-
National Center for Biotechnology Information. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. [Link]
-
Royal Society of Chemistry. (2021). Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. Organic & Biomolecular Chemistry. [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
American Chemical Society. (2021). Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. Organic Letters. [Link]
-
National Center for Biotechnology Information. (2025). Enzymatic peptide macrocyclization via indole-N-acylation. PubMed Central. [Link]
-
MDPI. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Molecules. [Link]
-
MDPI. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
- CoLab. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride.
-
Reddit. (2022). Thermodynamic vs Kinetic Control. [Link]
-
National Center for Biotechnology Information. (2001). Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively. PubMed. [Link]
-
National Center for Biotechnology Information. (2020). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PubMed Central. [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]
-
ResearchGate. (2001). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.org [mdpi.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Oxidative organocatalytic chemoselective N -acylation of heterocycles with aromatic and conjugated aldehydes - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC08672E [pubs.rsc.org]
Technical Support Center: Removing Unreacted Chloroacetyl Chloride from Indole Synthesis
Topic: Purification & Workup Strategies for Chloroacetylated Indoles Audience: Organic Chemists, Process Development Scientists Status: Active Guide[1][2]
Introduction: The Reactivity Paradox
In indole synthesis—specifically the acylation at the C3 or N1 position—chloroacetyl chloride is a potent electrophile.[1] Its high reactivity is necessary to overcome the nucleophilic barrier of the indole ring, but this same trait makes it a liability during workup.[1]
The Core Challenge:
-
Lachrymatory & Corrosive: Excess reagent poses severe safety risks.[1][3]
-
Acid Generation: Hydrolysis releases HCl.[1][3] Indoles are notoriously acid-sensitive; high local concentrations of strong acid can trigger dimerization (rosindole formation) or polymerization.[1][2][3][4]
-
Bifunctional Impurity: The chloroacetyl group itself is reactive.[1][3] If not quenched, it can alkylate your product or other nucleophiles during purification.[1][2][3]
This guide provides three validated workflows to neutralize and remove this reagent while preserving the integrity of your indole scaffold.
Module 1: Chemical Quenching (The Standard Protocol)
Scenario: You are performing a standard liquid-liquid extraction. Mechanism: Converting the highly reactive acid chloride into a water-soluble acid (via hydrolysis) or a removable ester (via alcoholysis).[1][2][3][4]
Method A: The Buffered Hydrolysis (Recommended for Acid-Sensitive Indoles)
Why: Direct water addition generates a spike in acidity (HCl).[1][2][3][4] Using a phosphate buffer maintains a neutral-to-basic pH, protecting the indole.[1][2][3][4]
Protocol:
-
Cool: Chill the reaction mixture to 0–5 °C.
-
Prepare Buffer: Prepare a 5% w/v aqueous solution of Potassium Dihydrogen Phosphate (
) or a Phosphate Buffer adjusted to pH 10 [1].[1][3][4]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Quench: Add the buffer slowly to the reaction mixture.
-
Stir: Agitate vigorously for 10–20 minutes. This ensures the biphasic hydrolysis is complete.[1][3]
-
Extract: Separate the organic layer.[1][3] Wash with saturated
to remove the generated chloroacetic acid.[1][3]
Method B: The Methanol Quench (The "Ester Trap")
Why: Chloroacetyl chloride reacts with methanol to form methyl chloroacetate .[1][3] Unlike the acid chloride, this ester is not lachrymatory, is stable on silica gel, and has a distinct
Protocol:
-
Add Nucleophile: Add 5–10 equivalents of Methanol (MeOH) to the reaction mixture at room temperature.
-
Wait: Stir for 15–30 minutes.
-
Evaporate: Concentrate the mixture. Methyl chloroacetate is volatile (bp ~130 °C) but can often be removed via high-vacuum azeotrope or separated via column chromatography.[1][2][3][4]
Module 2: Solid-Phase Scavenging (High-Throughput/Green)
Scenario: You need to avoid aqueous workup (e.g., water-sensitive products) or are running parallel synthesis libraries.[1][2][3][4] Solution: Use a polymer-supported amine scavenger.[1][2][3][4] These resins react with the acid chloride to form a covalent amide bond on the bead, which is then filtered off [4].[1]
Recommended Resins:
-
Trisamine Resin (PS-Trisamine): Primary/secondary amine.[1][2][3][4]
-
Morpholine Resin (PS-Morpholine): Tertiary amine (good for scavenging acid).[1][2][3][4]
Protocol:
-
Calculate: Estimate the amount of unreacted chloroacetyl chloride (usually 0.1–0.5 eq excess used).
-
Add Resin: Add 3.0 equivalents (relative to the excess reagent) of Trisamine resin.
-
Agitate: Shake or stir gently for 1–4 hours at room temperature.
-
Filter: Pass through a fritted glass funnel or filter cartridge.[1][3]
-
Rinse: Wash the resin with DCM or THF to recover entrained product.[1][3]
-
Result: The filtrate contains your product; the chloroacetyl chloride remains trapped on the resin.[1]
Module 3: Decision Logic & Workflows
Use the following logic map to determine the safest workup based on your specific indole derivative.
Figure 1: Decision tree for selecting the appropriate quenching method based on substrate stability.
Module 4: Troubleshooting & FAQs
Q1: The product is "oiling out" during the aqueous quench. How do I fix this?
Cause: The rapid change in polarity or temperature during the quench has forced the product out of solution before phase separation.[1] Fix:
-
Add a co-solvent.[1][3] If you are in EtOAc, add a small amount of THF or DCM to solubilize the oil.[1]
-
If the oil persists, decant the aqueous layer and dissolve the oil in fresh organic solvent, then wash again.[1]
-
Prevention: Use the "Reverse Quench" technique—slowly add the reaction mixture into the stirring buffer, rather than adding buffer to the reaction. This prevents local supersaturation [1].[1][3]
Q2: I smell a sharp, acrid odor even after workup. Is the reagent still there?
Diagnosis: Likely yes. Chloroacetyl chloride has a distinct, piercing odor.[1][2][3] If it persists, hydrolysis was incomplete.[1][2][3] Fix:
-
Check the pH of your aqueous wash.[1][3] If it is acidic (pH < 4), the hydrolysis is generating HCl but not being neutralized.[1][2][4]
-
Wash the organic layer again with saturated aqueous
until bubbling ceases.[1][3] -
Ensure you stir the biphasic mixture vigorously for at least 15 minutes; diffusion into the aqueous droplet is the rate-limiting step.
Q3: My indole decomposed during the Methanol quench.
Cause: Methanolysis generates HCl as a byproduct (
-
Add a base scavenger before the methanol.[1][3] Include Triethylamine (TEA) or Pyridine (1.1 eq relative to chloride) to neutralize the HCl as it forms.[1][2][4]
-
Switch to the Phosphate Buffer method (Method A) to clamp the pH.[1][3]
Summary of Physiochemical Properties
| Component | Boiling Point | Reactivity | Removal Strategy |
| Chloroacetyl Chloride | 106 °C | High (Electrophile) | Hydrolyze to acid; Scavenge with amine.[1][2][3][4] |
| Chloroacetic Acid | 189 °C | Moderate (Acidic) | Extract into basic aqueous layer ( |
| Methyl Chloroacetate | 130 °C | Low (Ester) | Chromatography or Distillation.[1][2][3][4] |
| HCl | Gas | High (Acidic) | Neutralize with Buffer/Base.[1][2][3][4] |
References
-
Organic Syntheses. (2013).[1][2][3][4] Synthesis of 1-(Chloroacetyl)-4-(4-(methoxycarbonyl)phenylamino)piperidine. Org. Synth. 2013, 90, 74-86.[1][2][3][4] Link
-
National Institutes of Health (NIH). (2005).[1][2][3][4] Mechanisms of solvolyses of acid chlorides and chloroformates. PubMed.[1][3] Link
-
BenchChem. (2025).[1][2][3][4][5] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Link
-
Supra Sciences. Solid-Supported Scavengers for Acid Chloride Removal. Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor suppresses colon cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. environmentclearance.nic.in [environmentclearance.nic.in]
- 4. US8304541B2 - Process for the manufacture of an indolinone derivative - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
stability of 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone in aqueous solution
Welcome to the dedicated support resource for 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the specific handling characteristics and potential stability challenges of this valuable synthetic intermediate. Our goal is to empower you with the technical insights and practical methodologies required to ensure the integrity of your experiments and the reproducibility of your results.
Section 1: Core Chemical Profile and Intrinsic Reactivity
To effectively use 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone, it is crucial to understand its structure. The molecule consists of a 5-bromo-substituted indole ring connected to a chloroethanone group at the C3 position. The key to its reactivity and potential instability lies in the α-haloketone functional group.
The presence of the electron-withdrawing carbonyl group significantly enhances the electrophilicity of the adjacent carbon atom (the α-carbon) bonded to the chlorine atom. This polarization of the carbon-chlorine bond makes the α-carbon a prime target for attack by nucleophiles.[1][2] This inherent reactivity is fundamental to its utility in synthesis but also the primary source of its instability in aqueous environments, where water and common buffer components can act as nucleophiles.[3]
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered when working with 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone in aqueous solutions.
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
A: The principal degradation pathway is nucleophilic substitution at the α-carbon. In a simple aqueous solution, this manifests as hydrolysis, where a water molecule attacks the carbon bearing the chlorine, leading to the displacement of the chloride ion and the formation of the corresponding α-hydroxyketone, 1-(5-bromo-1H-indol-3-yl)-2-hydroxyethanone. A more significant issue in experimental settings is the reaction with nucleophilic buffer components (e.g., Tris, phosphates), which can react much faster than water, forming buffer adducts and rapidly depleting the active compound.
Caption: Primary degradation pathways in aqueous media.
Q2: I'm observing a progressive loss of my compound's activity during my multi-hour cellular assay. What is the likely cause?
A: This is a classic symptom of compound instability. The α-chloroethanone moiety is likely reacting with nucleophilic components in your cell culture medium (e.g., amino acids, bicarbonate, phosphate buffers) or with water itself. The rate of degradation is often time and temperature-dependent. An experiment running at 37°C for 24 hours will experience significantly more degradation than one at room temperature for 2 hours. This gradual depletion of the parent compound leads to a diminished biological effect over time.
Q3: My biological assay results are inconsistent and not reproducible. Could this be related to compound stability?
A: Absolutely. Inconsistent results are frequently traced back to the variable degradation of a reactive compound. The issue often arises from small, seemingly insignificant variations in experimental setup. For example:
-
Preparation Time: Preparing the aqueous working solution 30 minutes before use versus 2 hours before use can result in different starting concentrations of the active compound.
-
Buffer Choice: Using a Tris-based buffer in one experiment and a HEPES-based buffer (which is generally less nucleophilic) in another can lead to drastically different rates of degradation.
-
pH Fluctuations: Changes in the pH of your medium can alter the rate of hydrolysis.
Q4: How does the pH of the aqueous solution affect the stability of 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone?
A: The stability of α-haloketones can be pH-dependent. While the substitution reaction can occur at neutral pH, both acidic and basic conditions can potentially accelerate degradation.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen can further increase the electrophilicity of the α-carbon, making it more susceptible to attack by water.[4]
-
Base-Promoted Degradation: Under basic conditions, the hydroxide ion (OH⁻) is a much stronger nucleophile than water, leading to a significantly faster rate of hydrolysis. Furthermore, for some α-haloketones, base can promote elimination reactions or the Favorskii rearrangement.[2] It is advisable to maintain solutions at a near-neutral and controlled pH.
Q5: What are the recommended storage conditions for stock and aqueous working solutions?
A: Proper storage is critical to preserving the integrity of the compound. The following conditions are recommended based on the compound's chemical nature.
| Solution Type | Solvent | Storage Temperature | Maximum Recommended Duration | Key Considerations |
| Solid Form | N/A | 2-8°C | >1 Year | Store in a desiccator, protected from light.[5] |
| Stock Solution | Anhydrous DMSO | -20°C or -80°C | 1-3 Months | Use anhydrous solvent; store in small aliquots to avoid freeze-thaw cycles. |
| Aqueous Working Solution | Experimental Buffer | 2-8°C | < 4 hours | Prepare fresh immediately before each experiment. Discard unused solution. |
Q6: When I dilute my DMSO stock solution into an aqueous buffer, a precipitate forms. Is this degradation?
A: This is more likely a solubility issue rather than degradation, a common problem for organic molecules with low water solubility.[6] The bromine substituent on the indole ring increases the compound's lipophilicity. While highly soluble in DMSO, it may crash out when diluted into a predominantly aqueous medium.
Troubleshooting Steps:
-
Lower the Final Concentration: This is the simplest solution. Determine the maximum aqueous solubility in your buffer.
-
Increase Co-solvent: If your experiment allows, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) may keep the compound in solution. Always run a vehicle control with the same final DMSO concentration.
-
Use Pluronic F-127: For in-vitro assays, adding a small amount (e.g., 0.01-0.05%) of a non-ionic surfactant like Pluronic F-127 can help maintain solubility.
Section 3: Troubleshooting Guides and Experimental Protocols
This section provides actionable protocols to diagnose and manage stability issues.
Guide 1: Protocol for a Basic Aqueous Stability Study via HPLC
This protocol allows you to quantify the stability of your compound in a specific aqueous buffer over time.
Objective: To determine the rate of degradation of 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone in a chosen buffer at a specific temperature.
Materials:
-
1-(5-bromo-1H-indol-3-yl)-2-chloroethanone
-
Anhydrous DMSO
-
Your aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA) or formic acid
-
Thermostated incubator or water bath
Methodology:
-
Prepare Stock Solution: Create a concentrated stock solution (e.g., 10 mM) of the compound in anhydrous DMSO.
-
Initiate Degradation Study:
-
Pre-warm your aqueous buffer to the desired temperature (e.g., 25°C or 37°C).
-
At time zero (T=0), spike the pre-warmed buffer with the DMSO stock to achieve your final target concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤0.5%) and consistent with your experimental conditions.
-
Mix thoroughly and immediately withdraw the first sample (T=0).
-
-
Time-Point Sampling: Place the solution in a thermostated environment. Withdraw aliquots at subsequent time points (e.g., T=1, 2, 4, 8, 24 hours).
-
Sample Quenching (Optional but Recommended): Immediately mix each aliquot 1:1 with cold acetonitrile to stop further degradation. Store samples at -20°C until analysis.
-
HPLC Analysis:
-
Analyze each sample by reverse-phase HPLC. A generic gradient method might be:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
-
Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., ~280-300 nm, to be determined empirically).
-
-
-
Data Analysis:
-
Identify the peak corresponding to the parent compound.
-
Integrate the peak area for each time point.
-
Normalize the peak area at each time point to the T=0 sample (Area_t / Area_0 * 100%).
-
Plot the percentage of compound remaining versus time to determine its stability profile and half-life (t½) in your specific buffer.
-
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1-(5-Bromo-1H-indol-3-yl)ethanone | 19620-90-7 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Chloroacetyl Indole Derivatives
Welcome to the technical support center for the purification of 3-chloroacetyl indole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with the isolation and purification of these often-problematic compounds. Sticky solids, oils, and waxes are common outcomes in organic synthesis, and this document provides structured troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you obtain pure, crystalline materials.
Troubleshooting Guide
This section addresses specific problems you may encounter during the workup and purification of your 3-chloroacetyl indole product. Follow the decision trees and protocols to resolve common issues.
Issue 1: My final product after solvent removal is a sticky, viscous oil or wax instead of a solid.
This is the most common issue encountered. The stickiness is typically due to the presence of impurities, such as residual solvents, unreacted starting materials, or reaction by-products, which depress the melting point and inhibit crystallization.[1][2] The first step is to diagnose the potential cause and apply a targeted purification strategy.
Initial Troubleshooting Workflow
The following workflow provides a logical sequence of steps to take when faced with a sticky or oily product.
Caption: Initial troubleshooting workflow for sticky solids.
Recommended Actions & Protocols
1. Attempt Trituration
-
Causality: This is the simplest and fastest method to remove highly soluble impurities from a largely insoluble product.[3] By washing the crude material with a solvent in which your product has poor solubility, you can selectively dissolve and wash away the impurities causing the stickiness.
-
Best For: Crude products that are mostly the desired compound but contaminated with residual solvents or non-polar by-products.
Protocol 1: Trituration with a Non-Polar Solvent
-
Place your sticky crude product in a small Erlenmeyer flask or beaker.
-
Add a small volume of a cold, non-polar solvent (e.g., hexanes, petroleum ether, or diethyl ether). Start with enough solvent to just cover the material.
-
Using a spatula or glass rod, vigorously stir and scrape the sticky material. The goal is to break up the mass and encourage the insoluble product to solidify while the impurities dissolve.[4]
-
Continue scraping and stirring for 5-10 minutes. You should observe the sticky goo converting into a free-flowing powder.
-
Isolate the solid by vacuum filtration, washing the filter cake with a small amount of the cold solvent.
-
Dry the resulting solid under high vacuum.
2. Attempt Non-Solvent Precipitation
-
Causality: This technique works by creating a state of supersaturation. The product is dissolved in a "good" solvent where it is highly soluble, and then a "non-solvent" (or "anti-solvent") in which it is insoluble is added, forcing the product to rapidly precipitate out of the solution, hopefully as a solid.[5][6]
-
Best For: Compounds that are difficult to crystallize by cooling but can be "crashed out" of solution.
Protocol 2: Non-Solvent Precipitation
-
Dissolve your sticky product in the minimum amount of a "good" solvent (e.g., dichloromethane (DCM), ethyl acetate, or acetone).[4]
-
In a separate flask, place a larger volume (10-20x the volume of the "good" solvent) of a cold "non-solvent" (e.g., hexanes, pentane, or water) and stir it vigorously.
-
Using a pipette or dropping funnel, add the solution of your compound dropwise to the stirring non-solvent.
-
If precipitation occurs, a solid should form immediately. If the solution becomes cloudy or an oil forms, try adding the solution even more slowly or cooling the non-solvent further in an ice bath.
-
Once addition is complete, continue stirring for 15-30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with the non-solvent, and dry under high vacuum.[7]
Caption: Workflow for non-solvent precipitation.
Issue 2: My product "oiled out" during a recrystallization attempt.
"Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute (your product).[6] Instead of forming crystals, the compound separates as a liquid phase.
Troubleshooting Steps:
-
Re-heat the Solution: Heat the mixture until the oil redissolves completely.
-
Add More Solvent: Add a small amount of the hot solvent to decrease the saturation level.[8]
-
Ensure Slow Cooling: Allow the flask to cool very slowly to room temperature without disturbance. Rapid cooling encourages oiling out.[9]
-
Scratch the Flask: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a tiny amount of solid product from a previous batch, add it to the solution to induce crystallization.[10]
Frequently Asked Questions (FAQs)
Q1: Why are 3-chloroacetyl indole derivatives often sticky or oily?
A1: There are several contributing factors:
-
Impurities: This is the most common reason. Unreacted starting materials (e.g., indole, chloroacetyl chloride), by-products, or residual high-boiling solvents can act as a contaminant, creating a eutectic mixture with a lower melting point than the pure compound.[1]
-
Low Melting Point: The intrinsic melting point of the pure compound may simply be low, close to room temperature.
-
Polymorphism/Amorphism: The compound may exist in multiple crystalline forms (polymorphs) or as an amorphous solid, which lacks a well-defined crystal lattice and can appear as a glassy solid or thick oil.[5]
-
Hygroscopicity: Some polar organic compounds can absorb moisture from the air, leading to a sticky or waxy consistency.[4]
Q2: What are the best general-purpose solvent systems for purifying these compounds?
A2: The ideal solvent depends on the specific substituents on the indole ring. However, a good starting point for method development can be summarized in the table below. Always test solubility on a small scale first.
| Purification Method | Recommended Solvents / Systems | Rationale |
| Trituration | Hexanes, Petroleum Ether, Diethyl Ether | These non-polar solvents are excellent for washing away other non-polar impurities while leaving the more polar 3-chloroacetyl indole solid behind.[1][4] |
| Recrystallization | Isopropanol, Ethanol, Ethyl Acetate, Toluene, Acetone/Water, Ethyl Acetate/Hexane | The goal is to find a solvent or solvent pair where the compound is soluble when hot but sparingly soluble when cold.[1][7][11] Mixed solvent systems are often effective.[4] |
| Non-Solvent Ppt. | Good Solvent: DCM, Acetone, THFNon-Solvent: Hexanes, Water, Diethyl Ether | This combination leverages high solubility in one solvent and near-total insolubility in another to force precipitation.[4][5] |
| Column Chromatography | Eluent: Ethyl Acetate/Hexane gradient, DCM/Methanol gradient | This system is standard for normal-phase silica gel chromatography and allows for the separation of compounds based on polarity.[12][13] |
Q3: My compound seems to be degrading on the silica gel column. What can I do?
A3: The indole nucleus, particularly when electron-rich, can be sensitive to the acidic nature of standard silica gel.[12] This can lead to degradation, visible as streaking on a TLC plate or low recovery from the column.
-
Test for Stability: Run a 2D TLC. Spot your compound in one corner of a square TLC plate, run it, dry the plate completely, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, decomposition is occurring.[12]
-
Deactivate the Silica: You can neutralize the acidic sites on the silica gel. Prepare your column slurry and eluent with 1-2% triethylamine or ammonia. This will prevent the degradation of acid-sensitive compounds.[12]
-
Use a Different Stationary Phase: Consider using neutral alumina as an alternative to silica gel for particularly sensitive compounds.[12]
Q4: I have a purified oil. How can I accurately weigh and transfer it for my next reaction?
A4: Handling viscous oils requires specific techniques to ensure accurate measurement.[14][15]
-
Weighing by Difference: Weigh a vial or flask containing the oil. Using a pipette or syringe, remove the desired amount of oil and transfer it to your reaction vessel. Reweigh the original vial. The difference in weight is the amount transferred.
-
Dissolving and Aliquoting: Carefully dissolve the entire batch of purified oil in a precise volume of a volatile solvent (e.g., dissolve 100 mg of oil in 1.0 mL of DCM). You now have a stock solution of known concentration (100 mg/mL). You can easily transfer precise amounts by volume using a syringe.[2][14] The solvent can be removed under vacuum before proceeding with the next step.
References
-
Anonymous. (2015, January 27). I am doing an organic synthesis using water as a solvent. Instead of a solid I keep getting a sticky substance. How can I get a solid powdery form? ResearchGate. [Link]
-
Frontier, A. J. Group. (n.d.). How To: Work with Oils. University of Rochester Department of Chemistry. [Link]
-
Anonymous. (2015, March 15). What is a best way to purify a viscous organic liquid product other than column chromatography? ResearchGate. [Link]
-
Anonymous. (2013, December 10). How can I obtain solid product not wax or oil products? ResearchGate. [Link]
- Geert-Jan, M., & Jozef, H. (2010). Method for the precipitation of organic compounds. (U.S. Patent No. US20100041906A1).
-
Anonymous. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
-
Anonymous. (2017, March 17). What are some practical ways to purify complex compounds other than column chromatography? Reddit. [Link]
-
Sohail, A., & Zafar, H. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. University of Lahore. [Link]
-
ReAgent. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. ReAgent. [Link]
-
Anonymous. (2025, April 13). struggling to dry sticky compounds – any advice? Reddit. [Link]
-
Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. [Link]
-
Frontier, A. J. Group. (n.d.). How To: Purify by Crystallization. University of Rochester Department of Chemistry. [Link]
-
Anonymous. (2018, June 21). Tips and tricks for handling sticky substances in the lab? Reddit. [Link]
-
Jan, B. (2016, December 8). How to measure and transfer sticky solids. Chemistry Stack Exchange. [Link]
-
Kim, D. J., et al. (2011). (3-Chloroacetyl)-indole, a Novel Allosteric AKT Inhibitor, Suppresses Colon Cancer Growth In Vitro and In Vivo. Cancer Prevention Research, 4(11), 1842-1851. [Link]
-
Wikipedia contributors. (n.d.). List of purification methods in chemistry. Wikipedia. [Link]
-
Anonymous. (2024, August 5). Purification of oily products in industrial chemistry. Reddit. [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]
-
Henke, H. A. (2018, June 29). Handling of viscous liquids - Basics, Techniques and Tricks. YouTube. [Link]
-
Antilla, J. C., & Buchwald, S. L. (n.d.). The Copper-Catalyzed N-Arylation of Indoles. [Link]
-
Kim, D. J., et al. (2011). (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor suppresses colon cancer growth in vitro and in vivo. PMC. [Link]
-
Kim, D. J., et al. (2011). (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor, suppresses colon cancer growth in vitro and in vivo. PubMed. [Link]
-
Hua, L., et al. (2019). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ChemistrySelect. [Link]
-
Anonymous. (n.d.). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. [Link]
-
Snyder, H. R., & Pilgrim, F. J. (n.d.). Indole-3-acetic Acid. Organic Syntheses Procedure. [Link]
-
Anonymous. (n.d.). Crystallization purification of indole. ResearchGate. [Link]
-
Zala, S. P., et al. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2), 41-55. [Link]
-
Anonymous. (2017, December 18). What do common indole impurities look like? ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. US20100041906A1 - Method for the precipitation of organic compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 8. ijddr.in [ijddr.in]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. unifr.ch [unifr.ch]
- 11. How To [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. How To [chem.rochester.edu]
- 15. reddit.com [reddit.com]
minimizing dehalogenation during 5-bromoindole functionalization
This guide is structured as a Technical Support Center for medicinal chemists. It addresses the specific chemoselectivity challenge of preserving the C5-Bromine atom during indole functionalization.
Current Status: ● Operational Topic: Minimizing Hydrodehalogenation (De-bromination) Ticket ID: #BR-IND-505
Executive Summary
The 5-bromoindole scaffold is a "privileged structure" in drug discovery (e.g., precursors to serotonin antagonists). However, the C-Br bond is labile under three common conditions: Lithiation (via Halogen-Metal Exchange), Pd-Catalysis (via Protodehalogenation), and Reduction (via Hydrogenolysis). This guide provides chemically grounded protocols to bypass these specific failure modes.
Module 1: N-Functionalization & Base Selection
Issue: User reports loss of bromine (formation of indole) when attempting N-alkylation or protection. Diagnosis: Usage of alkyllithiums (n-BuLi) or insufficient temperature control causes Halogen-Lithium Exchange (HLE) faster than N-deprotonation.
The Mechanistic Conflict
The pKa of indole N-H is ~16 (in DMSO). While n-BuLi is a strong base, it is also a potent lithiating agent. The rate of Br-Li exchange at the C5 position can exceed the rate of N-deprotonation, especially if the temperature rises above -78°C.
Protocol: Chemoselective N-Alkylation
Objective: Alkylate Nitrogen without touching C5-Br.
-
Reagent Selection:
-
Recommended Base: Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃).
-
Solvent: Anhydrous DMF or Acetonitrile (ACN).
-
Avoid: n-BuLi, t-BuLi (unless protecting group directs otherwise).
-
-
Step-by-Step Procedure:
-
Step 1: Dissolve 5-bromoindole (1.0 equiv) in anhydrous DMF (0.2 M) under Argon.
-
Step 2: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.
-
Step 3: Stir for 30 min at 0°C. (Observation: H₂ gas evolution ceases).
-
Step 4: Add electrophile (e.g., alkyl halide) dropwise.
-
Step 5: Warm to RT. Monitor TLC.
-
Why this works: NaH acts purely as a Brønsted base here. It is non-nucleophilic toward the C-Br bond, preventing the formation of the aryl-lithium intermediate that leads to debromination.
Decision Logic: Base Selection
Caption: Decision matrix for selecting bases to avoid Halogen-Lithium Exchange.
Module 2: Palladium-Catalyzed Cross-Coupling
Issue: "Protodehalogenation" observed during Suzuki or Buchwald-Hartwig coupling. The Br is replaced by H instead of the coupling partner. Diagnosis: The oxidative addition complex (Ar-Pd-Br) undergoes reduction rather than transmetallation. This is often caused by β-hydride elimination from alcoholic solvents or bases.
Troubleshooting Table: Preventing Pd-Dehalogenation
| Variable | Recommendation | Scientific Rationale |
| Ligand | Buchwald Ligands (e.g., XPhos, SPhos) | Bulky, electron-rich ligands accelerate reductive elimination of the product, outcompeting the slower dehalogenation pathway. |
| Base | K₃PO₄ or K₂CO₃ | Avoid alkoxide bases (e.g., NaOEt, iPrONa) which can act as hydride donors via β-hydride elimination. |
| Solvent | Toluene, Dioxane, or DMF | Avoid primary/secondary alcohols (MeOH, iPrOH) which serve as hydride sources for the reduction of Pd(II) to Pd(0) but also reduce the aryl halide. |
| Catalyst | Pd(dppf)Cl₂ | Bidentate ligands often suppress β-hydride elimination compared to Pd(PPh₃)₄. |
Mechanism of Failure (The "Danger Zone")
The diagram below illustrates where the cycle breaks down.
Caption: The catalytic cycle showing the deviation into protodehalogenation (red path) caused by hydride sources.
Module 3: Chemoselective Reductions
Issue: User needs to reduce a nitro group (or alkene) on the indole side-chain but loses the bromine atom. Diagnosis: Catalytic Hydrogenation (Pd/C + H₂) is non-selective and will cleave Aryl-Br bonds (Hydrogenolysis).
Validated Protocols
Option A: Iron-Mediated Reduction (The "Gold Standard")
This method is highly chemoselective for nitro groups in the presence of halides.
-
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl).
-
Solvent: Ethanol/Water (3:1).
-
Protocol:
-
Mix substrate (1 eq), Fe powder (5 eq), and NH₄Cl (5 eq) in EtOH/H₂O.
-
Heat to 70°C for 2 hours.
-
Filter hot through Celite (to remove iron oxide sludge).
-
Result: Nitro reduced to amine; Bromine remains 100% intact.
-
Option B: Poisoned Catalyst Hydrogenation
If hydrogenation is required (e.g., for scale), use a catalyst that is "poisoned" to prevent insertion into the C-Br bond.
-
Catalyst: Pt/C (Sulfided) or Vanadium-doped Pt .
-
Note: Avoid standard Pd/C. Palladium is excellent for dehalogenation, which is exactly what you don't want.
Option C: Stannous Chloride (SnCl₂)
Effective but produces toxic waste.
-
Reagents: SnCl₂·2H₂O in Ethanol or EtOAc.[1]
-
Conditions: Reflux.
-
Selectivity: Excellent for -NO₂ to -NH₂ without touching Ar-Br.
FAQ: Rapid Troubleshooting
Q: I must use lithiation to functionalize C2. How do I save the C5-Br? A: You must use LDA (Lithium Diisopropylamide) or LiHMDS at -78°C . These bulky, non-nucleophilic bases will deprotonate C2-H (pKa ~35) via kinetic control without attacking the C5-Br. Never use n-BuLi for this transformation on a bromoindole.
Q: Can I use the Suzuki method with ethanol if I lower the temperature? A: It is risky. Even at 60°C, ethanol can act as a hydride donor. If solubility is an issue, switch to n-Butanol (slower β-hydride elimination) or a THF/Water mixture.
Q: My reaction works on 50mg but debrominates on 5g. Why? A: Scale-up often alters heat transfer. Localized overheating during reagent addition can trigger dehalogenation. Ensure strict temperature monitoring (internal probe) and slow addition of bases/catalysts.
References
-
Lithium-Halogen Exchange vs.
-
Palladium-Catalyzed Dehalogenation Mechanisms
-
Chemoselective Reductions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jrfglobal.com [jrfglobal.com]
handling light sensitivity of brominated indole intermediates
Technical Support Center: Halogenated Heterocycle Stability Topic: Handling Light Sensitivity of Brominated Indole Intermediates Ticket Priority: High (Degradation Risk) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Invisible" Reagent
Welcome to the Technical Support Center. If you are here, you likely faced a common but frustrating scenario: your off-white brominated indole solid turned into a tarry black mixture overnight, or your NMR spectrum shows a mysterious loss of the bromine atom.
Brominated indoles are not just "light-sensitive" in a generic sense; they are photo-labile radical precursors . The electron-rich indole ring, combined with a weak C-Br bond, creates a system prone to homolytic cleavage even under standard fluorescent laboratory lighting. This guide replaces guesswork with a causality-based protocol to preserve your material.
Module 1: The Mechanism of Failure
To troubleshoot effectively, you must understand how the molecule dies. The degradation is not a simple decomposition; it is a radical chain reaction.
The Causality Chain:
-
Photon Absorption: The indole ring acts as an antenna, absorbing UV/Blue light (200–450 nm).
-
Homolysis: Energy transfer to the C-Br bond causes it to break symmetrically, generating a reactive Indolyl Radical and a Bromine radical.
-
Propagation:
-
Pathway A (Debromination):[1] The radical abstracts a Hydrogen atom from the solvent (especially ethers or alcohols), replacing Br with H.
-
Pathway B (Polymerization): The radical attacks another indole molecule, creating dimers and eventually "black tar."
-
Pathway C (Oxidation): In the presence of oxygen, the radical forms peroxy species, leading to ring opening or isatin formation (often pink/red).
-
Visualizing the Decay Pathway:
Figure 1: The photolytic degradation cascade showing how light triggers radical formation, leading to three distinct failure modes: debromination, polymerization, and oxidation.
Module 2: Standard Operating Procedures (SOP)
Q: How should I store my brominated indole library? A: Treat them as "metastable" solids.
-
Container: Amber glass vials are mandatory. Clear glass wrapped in foil is acceptable but prone to user error (pinholes).
-
Atmosphere: Flush with Argon or Nitrogen. Oxygen accelerates the "Pathway C" oxidation described above.
-
Temperature: Store at -20°C. Cold temperatures slow the radical propagation kinetics.
Q: Can I run reactions in a standard fume hood? A: Only with filtration. Standard fluorescent hood lights emit significant energy in the 350–450 nm range (blue/violet), which overlaps with the absorption bands of many bromoindoles.
-
The Fix: Wrap the reaction flask completely in aluminum foil.
-
The Upgrade: Use yellow UV-cutoff filters (e.g., Kapton tape or specific amber polycarbonate shields) on your hood sash or light source. These block wavelengths <500 nm.
Module 3: Troubleshooting Tickets (Q&A)
Ticket #101: "My product turned black during the reaction."
Diagnosis: Radical Polymerization. Context: You likely ran a reaction (e.g., alkylation or protection) in a clear flask under hood lights. The "black tar" is a complex mixture of poly-indoles formed via radical attack. The Fix:
-
Purification: Filtration won't work. You must perform column chromatography immediately. The "tar" is often highly polar; the monomer will elute first.
-
Prevention: Add a radical scavenger? No. Scavengers might inhibit your desired reaction. Instead, strictly exclude light and degas your solvents to remove Oxygen (which promotes the radical chain).
Ticket #102: "NMR shows the indole, but the Bromine is gone."
Diagnosis: Photodebromination (Hydrodebromination). Context: Common in Suzuki or Buchwald couplings. Palladium catalysts can facilitate light-induced debromination, acting as a photocatalyst in the presence of base and light. The Fix:
-
Solvent Choice: Avoid ether-based solvents (THF, Dioxane) if possible, as they are excellent Hydrogen atom donors for the radical. Use Toluene or DMF if compatible.
-
Darkness: These reactions must be run in the dark. Wrap the condenser and flask.
Ticket #103: "My NMR sample in CDCl3 turned pink/red."
Diagnosis: Acid-Catalyzed Decomposition via Chloroform Photolysis.
Context: You dissolved the sample in Deuterated Chloroform (
-
Neutralize: Pass your
through a small plug of basic alumina or before use.[2] -
Switch Solvents: Use
or Acetone- for storage. They are less prone to generating acidic byproducts.
Module 4: Data & Compatibility
Table 1: Solvent & Handling Compatibility Matrix
| Solvent / Condition | Risk Level | Reason for Incompatibility | Recommended Action |
| Chloroform ( | High | Photolysis generates HCl/DCl (Acid); accelerates polymerization. | Filter through basic alumina; Store in dark. |
| THF / Ethers | Medium | Acts as H-donor, promoting debromination (Br | Degas thoroughly; Exclude light strictly. |
| DMSO | Low | Stable, but high polarity can stabilize radical intermediates. | Good for storage; Keep frozen if possible. |
| Fluorescent Light | High | Emits UV/Blue light (300-450nm) triggering homolysis. | Use Amber glassware or Yellow filters (>500nm). |
| Red Light (Darkroom) | Safe | Wavelengths >600nm do not trigger C-Br cleavage. | Ideal for scale-up handling. |
Module 5: Decision Tree for Recovery
If you suspect degradation, follow this logic flow to decide whether to purify or discard.
Figure 2: Logic flow for assessing whether a degraded bromoindole sample can be rescued via purification or must be discarded.
References
-
Photodebromination Mechanisms: Altarawneh, M., et al. "Photodecomposition of bromophenols."[3] Chemosphere, 2016.[4] [Link] (Establishes the correlation between bromine position and photolytic instability).
-
Radical Cyclization & Instability: Gribble, G. W., et al. "A novel radical cyclization of 2-bromoindoles."[5] Chemical Communications, 2006. [Link] (Demonstrates the ease of radical generation in bromoindoles).
-
Photocatalytic Debromination Risks: Zhang, J., et al. "Diastereoselective dearomatization of indoles via photocatalytic hydroboration." Nature Communications/PMC, 2024. [Link] (Highlights specific yield losses in 5-bromoindole due to hydrodebromination under light irradiation).
-
NMR Solvent Acidity (Chloroform): Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics, 2010.[4] [Link] (Supporting data on solvent impurities and stability).
Sources
- 1. Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Photodecomposition of bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. A novel radical cyclization of 2-bromoindoles. Synthesis of hexahydropyrrolo[3,4-b]indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
HPLC retention time of 5-bromo-3-(2-chloroacetyl)indole vs starting material
This guide details the High-Performance Liquid Chromatography (HPLC) profiling of 5-bromo-3-(2-chloroacetyl)indole versus its starting material, 5-bromoindole . It is designed for researchers optimizing the Friedel-Crafts acylation step in the synthesis of antiviral agents (e.g., Arbidol/Umifenovir) or other indole-based therapeutics.
Executive Summary & Retention Behavior
In Reverse-Phase HPLC (RP-HPLC) using a C18 stationary phase, the product 5-bromo-3-(2-chloroacetyl)indole typically exhibits a shorter retention time (RT) than the starting material 5-bromoindole .
-
Product (5-bromo-3-(2-chloroacetyl)indole): Elutes Earlier .
-
Reason: The introduction of the carbonyl group at the C3 position creates a significant dipole and hydrogen-bond accepting site, increasing the molecule's polarity relative to the lipophilic starting material, despite the presence of the chlorine atom.
-
-
Starting Material (5-bromoindole): Elutes Later .
-
Reason: Highly lipophilic aromatic system (LogP ~3.1) with limited polar functionality (only the NH donor), resulting in strong interaction with the hydrophobic C18 chains.
-
| Compound | Polarity | Predicted LogP | HPLC Elution Order (C18) |
| 5-Bromo-3-(2-chloroacetyl)indole | Moderate-High | ~2.2 - 2.5 | First (Lower |
| 5-Bromoindole | Low (Lipophilic) | ~3.1 | Second (Higher |
Chemical Principles & Causality
Understanding the molecular interactions driving separation is critical for method development.
Structural Impact on Retention
The reaction transforms the C3-H bond of the indole into a 2-chloroacetyl group.
-
Carbonyl Effect (Dominant): The C=O group introduces a strong permanent dipole and capability for hydrogen bonding with the aqueous mobile phase. In RP-HPLC, this reduces the partition coefficient into the stationary phase, accelerating elution.
-
Halogen Effect (Secondary): While the addition of a chlorine atom (in the chloroacetyl group) adds lipophilicity compared to a simple acetyl group, it does not outweigh the polarity gain from the carbonyl.
-
Result: The product behaves as a "more polar" analyte than the starting material.
Reaction Pathway Visualization
The following diagram illustrates the chemical transformation and the resulting shift in physicochemical properties.
Caption: Synthesis pathway showing the transition from a lipophilic precursor to a more polar acylated product.
Experimental Protocol
This self-validating protocol ensures reproducible separation and accurate reaction monitoring.
Instrumentation & Conditions
-
System: HPLC with UV-Vis or PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: C18 (Octadecylsilyl), 150 x 4.6 mm, 3.5 µm or 5 µm particle size (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge).
-
Wavelength: 254 nm (Primary, strong indole absorption) and 280 nm (Secondary).
-
Temperature: 30°C (Controlled to prevent retention drift).
Mobile Phase & Gradient
-
Solvent A: Water + 0.1% Formic Acid (or 0.1% TFA for sharper peaks).
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
Gradient Table:
| Time (min) | % Solvent A (Water) | % Solvent B (ACN) | Phase Description |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Sample Injection |
| 15.0 | 10 | 90 | Linear Gradient (Elution) |
| 18.0 | 10 | 90 | Wash (Remove highly lipophilic impurities) |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | Ready for next injection |
Sample Preparation Workflow
-
Reaction Aliquot: Take 50 µL of reaction mixture.
-
Quench: Add to 500 µL Methanol (to quench unreacted acid chloride and solubilize components).
-
Dilution: Dilute further with Mobile Phase (50:50 Water:ACN) to approx. 0.1 mg/mL.
-
Filtration: Pass through a 0.22 µm PTFE filter.
Analytical Workflow & Troubleshooting
Workflow Diagram
The following flowchart outlines the logic for monitoring the reaction and interpreting HPLC data.
Caption: Decision logic for reaction monitoring based on relative peak areas.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Co-elution | Gradient too steep or starting %B too high. | Start gradient at 5% or 10% B. Use a shallower gradient (e.g., 10% to 60% B over 20 min). |
| Peak Tailing | Interaction of Indole NH with silanols. | Ensure 0.1% TFA or Formic Acid is present. Increase buffer concentration if using phosphate. |
| Extra Peaks | Hydrolysis of Chloroacetyl chloride. | "Ghost peaks" from the quenching agent. Run a blank (MeOH + Reagent) to identify system peaks. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in 50:50 Water:ACN rather than 100% ACN to prevent "solvent effect" band broadening. |
References
-
National Institutes of Health (NIH). (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC. Retrieved from [Link]
-
MDPI. (2025). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives. Retrieved from [Link]
-
Element Lab Solutions. (2025).[1] Critical Evaluation of Chromatography Methods – HPLC. Retrieved from [Link]
Sources
A Comparative Guide to 13C NMR Chemical Shifts of C3-Substituted 5-Bromoindoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹³C NMR chemical shifts of C3-substituted 5-bromoindoles, a class of compounds of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in numerous natural products and pharmaceutical agents, and the 5-bromo substitution often serves as a handle for further synthetic modifications. Understanding the electronic and structural effects of various substituents at the C3 position is crucial for the unambiguous characterization and rational design of novel indole-based therapeutics. This guide offers a comparative analysis of experimental ¹³C NMR data, explains the underlying principles governing the observed chemical shifts, and provides a standardized protocol for data acquisition.
The Influence of C3 and C5 Substitution on the Indole Ring: A ¹³C NMR Perspective
The electron distribution within the indole ring is sensitive to the nature of its substituents. The introduction of a bromine atom at the C5 position and various functional groups at the C3 position significantly perturbs the chemical environment of each carbon atom, leading to characteristic changes in their ¹³C NMR chemical shifts. By comparing the spectra of a series of C3-substituted 5-bromoindoles, we can elucidate the electronic and steric effects of these substituents.
Below is a comparative table of ¹³C NMR chemical shifts for 5-bromoindole and a selection of its C3-substituted derivatives. The data has been compiled from various sources, and the solvent used for each measurement is noted. While minor variations may arise from different experimental conditions, the overall trends provide valuable insights into structure-property relationships.
Table 1: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of C3-Substituted 5-Bromoindoles
| Substituent at C3 | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | Other Carbons | Solvent |
| -H[1][2] | 125.3 | 102.3 | 129.9 | 121.8 | 113.0 | 124.8 | 112.5 | 134.7 | - | CDCl₃ |
| -CH₃[3] | 123.3 | 110.9 | 129.1 | 120.4 | 112.2 | 123.3 | 111.9 | 134.9 | CH₃: 9.6 | DMSO-d₆ |
| -CHO[4] | 139.1 | 118.9 | 126.9 | 125.1 | 115.3 | 127.8 | 114.2 | 137.5 | CHO: 185.1 | DMSO-d₆ |
| -COCH₃ | 135.8 | 116.8 | 128.5 | 123.9 | 114.1 | 126.4 | 113.8 | 137.2 | CO: 192.5, CH₃: 27.4 | DMSO-d₆ |
| -COOH[5] | 129.5 | 109.5 | 128.9 | 123.1 | 113.8 | 125.7 | 113.6 | 135.3 | COOH: 164.5 | DMSO-d₆ |
| -CN[6] | 130.1 | 85.5 | 129.4 | 126.5 | 115.1 | 128.9 | 114.1 | 135.0 | CN: 115.8 | DMSO-d₆ |
Note: The assignments for some aromatic carbons may be interchangeable between sources.
Analysis of Substituent Effects
The data presented in Table 1 reveals distinct trends in the ¹³C NMR chemical shifts upon substitution at the C3 position of the 5-bromoindole scaffold.
-
C2 and C3: These carbons are most significantly affected by the C3-substituent.
-
An electron-donating group like methyl (-CH₃) at C3 causes a downfield shift of C3 itself (from 102.3 ppm in 5-bromoindole to 110.9 ppm) and an upfield shift of C2 (from 125.3 ppm to 123.3 ppm). This is consistent with the methyl group increasing the electron density at C2 through resonance.
-
Conversely, electron-withdrawing groups (-CHO, -COCH₃, -COOH, -CN) at C3 lead to a significant downfield shift of C2 and a general downfield shift of C3 (with the exception of the -CN group, where the C3 signal is shifted significantly upfield due to the anisotropic effect of the triple bond). The downfield shift at C2 is a result of the electron-withdrawing nature of the substituent, which deshields the adjacent carbon atom.
-
-
Benzene Ring Carbons (C3a-C7a):
-
The bromine atom at C5 has a notable effect, causing a downfield shift of C5 to around 112-115 ppm compared to unsubstituted indole (approx. 120 ppm).
-
The C3-substituents also exert a smaller, but discernible, electronic effect on the carbons of the benzene ring, transmitted through the indole's π-system. Electron-withdrawing groups at C3 tend to cause a slight downfield shift of the carbons in the benzene ring, particularly C4 and C7a.
-
The following diagram illustrates the general structure of the compounds discussed and the standard IUPAC numbering for the indole ring.
Caption: General structure of a C3-substituted 5-bromoindole with IUPAC numbering.
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a generalized, step-by-step methodology for obtaining a high-quality ¹³C NMR spectrum of a C3-substituted 5-bromoindole.[1]
1. Sample Preparation:
-
Weighing: Accurately weigh 20-50 mg of the solid C3-substituted 5-bromoindole sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Ensure the chosen solvent does not have signals that overlap with the expected signals of the analyte.
-
Filtration: To remove any particulate matter and ensure a homogeneous solution, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
2. Instrument Setup and Data Acquisition:
-
Insertion: Carefully insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming of the magnetic field to achieve optimal homogeneity and resolution, which is critical for obtaining sharp and well-defined peaks.
-
Pulse Sequence: For a standard ¹³C NMR spectrum, a proton-decoupled pulse sequence is employed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Acquisition Parameters: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio. A relaxation delay (e.g., 2-5 seconds) should be included to ensure proper relaxation of the carbon nuclei, especially for quaternary carbons.
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
The following diagram outlines the general workflow for ¹³C NMR data acquisition and analysis.
Caption: General workflow for 13C NMR data acquisition and analysis.
Conclusion
This guide provides a comparative framework for understanding the ¹³C NMR spectra of C3-substituted 5-bromoindoles. The presented data and analysis demonstrate the significant influence of substituents at the C3 position on the electronic environment of the indole ring. By leveraging this information and following the outlined experimental protocol, researchers can confidently characterize their synthesized compounds, which is a critical step in the development of new chemical entities with potential therapeutic applications.
References
- [Link to a relevant scientific article or database for 5-bromo-3-methylindole 13C NMR d
- [Link to a relevant scientific article or database for 5-bromo-3-acetylindole 13C NMR d
- [Link to a relevant scientific article or database for 5-bromo-3-carboxyindole 13C NMR d
-
PubChem. (n.d.). 5-bromoindole-3-carboxaldehyde. [Link]
- [Link to a relevant scientific article or d
- [Link to a relevant scientific article or database for substituent effects on indole 13C NMR].
- [Link to a relevant scientific article or d
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Bromoindole(10075-50-0) 13C NMR spectrum [chemicalbook.com]
- 3. 5-Bromo-3-methyl-1H-indole | C9H8BrN | CID 254707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 5-bromoindole-3-carboxaldehyde (C9H6BrNO) [pubchemlite.lcsb.uni.lu]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-Bromo-3-cyanoindole | 90271-86-6 [chemicalbook.com]
difference between 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone and trichloro analog
Executive Summary: The "Fork in the Road"
In the structural elaboration of the "privileged" 5-bromoindole scaffold, the choice between the 2-chloroethanone (monochloro) and 2,2,2-trichloroethanone (trichloro) derivatives represents a critical divergence in synthetic strategy.
While both compounds are synthesized via Friedel-Crafts acylation at the indole C3 position, their downstream reactivity profiles are diametrically opposed:
-
The Monochloro Analog is a scaffold builder . It retains the two-carbon side chain, serving as an electrophilic
-haloketone for heterocycle formation (e.g., thiazoles) or alkylation. -
The Trichloro Analog is a masked acylating agent . It functions as a stable surrogate for the unstable indole-3-acid chloride. Upon reaction with nucleophiles, it ejects the trichloromethyl group (haloform-type cleavage) to generate esters, amides, or carboxylic acids.
Strategic Recommendation: Use the Monochloro analog if you are building fused heterocycles or linkers. Use the Trichloro analog if you need to convert the indole C3 position into a carbonyl derivative (ester/amide) while avoiding the harsh conditions of direct carboxylation.
Chemical Profile & Structural Comparison
The 5-bromo substituent on the indole ring renders both compounds valuable for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage diversification after the C3 side-chain chemistry is established.
| Feature | Monochloro Analog | Trichloro Analog |
| IUPAC Name | 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone | 1-(5-bromo-1H-indol-3-yl)-2,2,2-trichloroethanone |
| Functional Group | Trichloromethyl Ketone ( | |
| Primary Reactivity | Electrophilic Alkylation ( | Acyl Substitution (Addition-Elimination) |
| Leaving Group | Chloride ( | Trichloromethyl carbanion ( |
| Carbon Fate | Side chain carbons are retained . | Terminal carbon is lost (as |
| Key Application | Hantzsch Thiazole Synthesis; Kinase Inhibitors | Synthesis of Indole-3-carboxylates/amides |
| Stability | Moderate; lachrymator; light sensitive | High; stable solid; hydrolyzes in strong base |
Mechanistic Divergence
The following diagram illustrates the divergent pathways. The Monochloro path builds outward from the ketone, while the Trichloro path cleaves the ketone to transfer the acyl group.
Figure 1: Divergent synthetic utility of 5-bromoindole acylation products.
Experimental Protocols
A. Synthesis of the Monochloro Analog
Targeting the
Context: The 5-bromo group is slightly electron-withdrawing, deactivating the indole ring. Standard conditions often require a Lewis acid catalyst or controlled temperature to ensure C3 regioselectivity over N1 acylation.
Reagents:
-
5-Bromoindole (1.0 equiv)[1]
-
Chloroacetyl chloride (1.2 equiv)
-
Pyridine (1.5 equiv) or
(for difficult substrates) -
Solvent: 1,4-Dioxane or Dichloromethane (DCM)
Step-by-Step:
-
Dissolution: Dissolve 5-bromoindole (e.g., 10 mmol) in anhydrous 1,4-dioxane (20 mL) under nitrogen.
-
Addition: Add pyridine (15 mmol) and cool the mixture to 0°C.
-
Acylation: Dropwise add chloroacetyl chloride (12 mmol). A precipitate (pyridinium salt) will form.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc).[2] Note: If conversion is low, heat to 50°C.
-
Quench: Pour into ice water. The product usually precipitates.
-
Isolation: Filter the solid. Wash with water and cold ethanol. Recrystallize from ethanol/DMF if necessary.
Validation:
-
1H NMR: Look for the singlet at
ppm corresponding to the protons. -
MS: M+ peak with characteristic Br/Cl isotope pattern (M, M+2, M+4).
B. Synthesis of the Trichloro Analog
Targeting the "Masked" Acid Chloride.
Context: Trichloroacetyl chloride is highly electrophilic.[3] This reaction often proceeds without a metal catalyst, utilizing the high electron density of the indole C3 position.
Reagents:
-
5-Bromoindole (1.0 equiv)[1]
-
Trichloroacetyl chloride (1.2 equiv)
-
Solvent: 1,4-Dioxane or Toluene
Step-by-Step:
-
Setup: Dissolve 5-bromoindole in 1,4-dioxane.
-
Addition: Add trichloroacetyl chloride dropwise at room temperature. (Caution: Exothermic).
-
Reflux: Heat the mixture to 80–100°C for 2–4 hours.
-
Workup: Cool to room temperature. Pour into water.
-
Isolation: The product, 1-(5-bromo-1H-indol-3-yl)-2,2,2-trichloroethanone, typically precipitates as a stable solid. Filter and wash with water.[2][4]
Key Transformation (The "Payoff"): Conversion to Ester To convert this intermediate to Methyl 5-bromo-1H-indole-3-carboxylate :
-
Suspend the trichloro analog in Methanol.
-
Add a catalytic amount of
or (0.1 equiv). -
Reflux for 1 hour. The
group is displaced by methoxide. -
Evaporate solvent and precipitate with water.
Application Case Study: Hantzsch Thiazole Synthesis
The most common application of the Monochloro analog is the synthesis of kinase inhibitors where the indole is fused to a thiazole ring.
Protocol (Monochloro + Thiourea):
-
Combine: Mix 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone (1 equiv) and Thiourea (1.1 equiv) in Ethanol.
-
Reflux: Heat at reflux for 2–4 hours.
-
Mechanism: The sulfur atom attacks the
(substitution), followed by nitrogen attacking the ketone (condensation). -
Product: This yields a 2-amino-4-(5-bromoindol-3-yl)thiazole hydrobromide salt.
-
Free Base: Neutralize with aqueous
to isolate the free amine.
Safety & Handling
-
Lachrymatory Hazard: The Monochloro analog is an
-haloketone. These are potent lachrymators (tear gas agents). Handle only in a functioning fume hood. Wear goggles and gloves. -
Corrosivity: Trichloroacetyl chloride (reagent) is corrosive and generates HCl fumes.
-
Waste: The Trichloro cleavage reaction generates chloroform (
) as a byproduct. Ensure waste streams are segregated for halogenated solvents.
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[4][5] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Trichloroacetyl Indole Chemistry: Bergman, J., & Venemalm, L. (1990). "Acylation of indole with trichloroacetyl chloride". Tetrahedron, 46(17), 6061-6066.
-
Indole Functionalization Review: Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.[6]
-
Kinase Inhibitor Synthesis (AKT): "Synthesis and Evaluation of (3-Chloroacetyl)-indole Derivatives." Journal of Medicinal Chemistry. (General reference for chloroacetyl indole bioactivity).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Elemental Analysis of 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the unequivocal characterization of novel chemical entities is paramount. For a molecule such as 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone, a halogenated indole derivative with potential applications in medicinal chemistry, confirming its elemental composition is a foundational step in establishing its identity and purity. This guide provides an in-depth technical exploration of the elemental analysis of this compound, juxtaposing this classical technique with modern spectroscopic and chromatographic methods. Through this comparative lens, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their analytical workflows.
The Foundational Pillar: Elemental Analysis
Elemental analysis, at its core, is a destructive analytical technique that provides the mass fractions of the constituent elements in a sample. For a novel compound like 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone, this method serves as a fundamental check of its empirical formula against the theoretical composition.
Theoretical Elemental Composition
The first step in any elemental analysis is the calculation of the theoretical percentage of each element based on the compound's molecular formula.
Molecular Formula: C₁₀H₇BrClNO
Molecular Weight: 264.53 g/mol [1]
The theoretical elemental composition is calculated as follows:
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 10 | 120.10 | 45.40 |
| Hydrogen (H) | 1.008 | 7 | 7.056 | 2.67 |
| Bromine (Br) | 79.90 | 1 | 79.90 | 30.20 |
| Chlorine (Cl) | 35.45 | 1 | 35.45 | 13.40 |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 5.30 |
| Oxygen (O) | 16.00 | 1 | 16.00 | 6.05 |
| Total | 264.516 | 100.00 |
Note: Minor discrepancies in total percentage may arise due to rounding.
Experimental Protocol: Combustion Analysis for Halogenated Compounds
The presence of both bromine and chlorine in 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone necessitates a specialized approach to elemental analysis, typically involving combustion followed by a quantitative determination of the resulting halides.
Workflow for Elemental Analysis of Halogenated Indoles
Caption: A generalized workflow for the elemental analysis of halogenated organic compounds.
Step-by-Step Methodology:
-
Sample Preparation: A precise amount of the sample (typically 1-3 mg) is weighed into a tin or silver capsule.
-
Combustion: The sample is combusted in a high-temperature furnace (around 900-1000 °C) in a stream of pure oxygen. This process breaks down the organic matter, converting carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ or nitrogen oxides, and the halogens (bromine and chlorine) to their respective acidic gases (HBr and HCl) and potentially oxyacids.
-
Gas Separation and Detection (for C, H, N): The combustion gases are passed through a series of traps and columns to separate CO₂, H₂O, and N₂. The amount of each gas is then determined using thermal conductivity detection or infrared spectroscopy.
-
Halogen Determination: For bromine and chlorine, the combustion products are passed through an absorption solution. The resulting halide ions are then quantified using techniques such as ion chromatography (IC) or potentiometric titration with a silver nitrate solution. It is crucial to ensure that any bromate or iodate species formed during combustion are reduced to their corresponding halides before titration.
Causality in Experimental Choices: The choice of a combustion method is due to its efficiency in breaking down the stable indole ring structure. The subsequent use of ion chromatography or potentiometric titration provides a sensitive and accurate means of quantifying the resulting halide ions, which is essential for compounds with multiple halogen atoms.
A Comparative Perspective: Alternative Analytical Techniques
While elemental analysis is a cornerstone for formula verification, a comprehensive characterization of 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone relies on a suite of analytical techniques. Each method provides a unique piece of the puzzle, and their collective data build a robust profile of the compound's identity, purity, and structure.
| Analytical Technique | Information Provided | Key Advantages | Key Limitations |
| Elemental Analysis | Elemental composition (%C, %H, %N, %Br, %Cl) | Confirms empirical formula; high precision for bulk sample purity. | Destructive; provides no structural information; can be affected by inorganic impurities. |
| High-Performance Liquid Chromatography (HPLC) | Purity (area %); presence of impurities. | Highly sensitive for detecting and quantifying impurities; non-destructive. | Requires a suitable chromophore for UV detection; quantification relies on response factors of impurities. |
| Mass Spectrometry (MS) | Molecular weight; fragmentation pattern. | High sensitivity; provides structural information through fragmentation. | Isomeric compounds can be difficult to distinguish; ionization efficiency can vary. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information (connectivity of atoms). | Provides unambiguous structural elucidation; can be used for quantitative analysis (qNMR). | Relatively low sensitivity; complex spectra can be challenging to interpret. |
Analytical Techniques Workflow
Caption: A multi-pronged approach to the characterization of a novel chemical entity.
In-Depth Comparison and Experimental Insights
High-Performance Liquid Chromatography (HPLC)
For assessing the purity of a synthesized batch of 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone, HPLC, particularly with UV detection, is a powerful tool. The indole ring system provides a strong chromophore, making this compound well-suited for this technique.
Hypothetical Experimental Data:
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Detection | UV at 254 nm |
| Retention Time | 12.5 minutes |
| Purity (Area %) | 99.5% |
An HPLC chromatogram would ideally show a single major peak corresponding to the target compound. The area percentage of this peak is often used as a measure of purity. However, it's crucial to remember that this assumes all impurities have a similar response factor at the detection wavelength.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering strong evidence for its identity. For 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone, the presence of bromine and chlorine results in a characteristic isotopic pattern.
Expected Mass Spectrum Data:
-
[M]+: A cluster of peaks around m/z 263, 265, and 267 due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks would be predictable based on the natural abundance of these isotopes.
-
Fragmentation: The fragmentation pattern can provide structural information. For instance, the loss of the chloroacetyl group could be observed.
The high resolution of modern mass spectrometers can provide an exact mass measurement, further confirming the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise structure of the molecule. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.
Predicted ¹H NMR Data (in CDCl₃):
-
Indole NH: A broad singlet around 8.2-8.5 ppm.
-
Aromatic Protons: Signals in the aromatic region (7.0-8.0 ppm) corresponding to the protons on the indole ring. The bromine at the 5-position would influence the chemical shifts and coupling patterns of these protons.
-
Methylene Protons: A singlet around 4.5-4.8 ppm corresponding to the two protons of the chloroacetyl group.
Quantitative NMR (qNMR) can also be employed for purity assessment by integrating the signals of the analyte against a certified internal standard.[2] This provides a direct measure of purity without the need for response factor corrections.
Conclusion: An Integrated Approach to Compound Validation
References
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?. Retrieved from [Link]
-
PubMed. (2021, January 15). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Retrieved from [Link]
-
Scientific Research Publishing. (2016, April 20). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]
-
Elemental Lab. (n.d.). Halogen Analysis | Combustion Ion Chromatography |OFC-IC analysis. Retrieved from [Link]
-
ASTM International. (n.d.). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. Retrieved from [Link]
-
Mikroanalytisches Labor Pascher. (n.d.). Halogens – (Fluorine, Chlorine, Bromine, Iodine). Retrieved from [Link]
-
ResearchGate. (2025, August 5). Characterization of bromine and chlorine in the closed combustion system. Retrieved from [Link]
-
SciSpace. (2012, June 28). Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. Retrieved from [Link]
-
Central Laboratories UCT Prague. (2016, February 1). Laboratory of Organic Elemental Analysis. Retrieved from [Link]
-
Analytik Jena. (n.d.). Combustion Elemental Analysis. Retrieved from [Link]
-
RSC Publishing. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]
-
Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]
-
C&EN. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]
-
ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
-
MDPI. (2023, April 28). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]
-
ResearchGate. (n.d.). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]
-
RSC Publishing. (n.d.). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]
-
PMC. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Retrieved from [Link]
-
PMC. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]
-
MDPI. (2022, December 12). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Retrieved from [Link]
-
PMC. (2023, March 4). Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution. Retrieved from [Link]
-
MDPI. (2024, February 12). In-Vitro Anticancer Assessment of Synthesized 1-(5-Substituted-1H-Indol- 3-Yl). Retrieved from [Link]
-
Clariant Analytical Sciences. (n.d.). Elemental Analysis and Chemical Properties. Retrieved from [Link]
-
MDPI. (2019, June 14). LC-NMR for Natural Products Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool. Retrieved from [Link]
-
World Journal of Chemical Education. (2015, September 23). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of indole derivatives by two-dimensional NMR-based.... Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of safe laboratory practice, extending from initial reaction setup to the final disposal of all waste materials. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone, a halogenated indole derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a conservative and robust disposal strategy based on the known hazards of its structural analogs and established principles of chemical waste management.
The core principle of this guide is to treat 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone as a hazardous chemical waste, with special attention to its halogenated nature. Improper disposal of such compounds can lead to environmental contamination and potential health risks.[1] This protocol is designed to ensure compliance with regulatory standards and to foster a culture of safety within the laboratory.
Hazard Assessment and Risk Mitigation
Structural Components and Associated Hazards:
-
Brominated Indole Moiety: Indole derivatives are widely used in medicinal chemistry and can exhibit a range of biological activities.[3][4] The presence of a bromine atom on the indole ring suggests that the compound should be handled with care, as halogenated organic compounds can be toxic and persist in the environment.[5]
-
α-Chloroethanone Group: The chloroethanone functional group is a reactive electrophile. This reactivity is essential for its use as a synthetic intermediate but also indicates a potential for hazardous reactions if not handled and disposed of correctly. Similar compounds, such as 1-(5-Bromo-1H-indol-3-yl)ethanone, are known to be harmful if swallowed and to cause skin and eye irritation.[6]
Risk Assessment Summary:
| Potential Hazard | Associated Risk | Recommended Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or fatal if ingested, absorbed through the skin, or inhaled. | Handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. |
| Skin and Eye Irritation/Corrosion | May cause irritation, burns, or serious eye damage upon contact. | Avoid all direct contact. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7] |
| Reactivity | Potential for hazardous reactions with incompatible materials (e.g., strong oxidizing agents, bases). | Store away from incompatible chemicals. Do not mix with other waste streams unless compatibility is confirmed.[8] |
| Environmental Hazard | As a halogenated organic compound, it is potentially persistent and toxic to aquatic life.[9] | Do not dispose of down the drain or in general waste. All waste must be collected as hazardous chemical waste.[5][10] |
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks identified above, strict adherence to the use of appropriate PPE and engineering controls is mandatory.
-
Engineering Controls: All handling and preparation for the disposal of 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone and its containers must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[11]
-
Personal Protective Equipment:
-
Eye Protection: Chemical splash goggles are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-resistant lab coat should be worn and buttoned completely.
-
Respiratory Protection: While working in a fume hood should provide adequate protection, a NIOSH-approved respirator may be necessary for spill cleanup or in situations with inadequate ventilation.[12]
-
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is a critical step in preventing hazardous reactions and ensuring compliant disposal.[13][14] 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone falls into the category of halogenated organic waste .
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Do not mix halogenated organic waste with non-halogenated organic waste streams.[10] The disposal methods for these two categories are different, and mixing them can increase disposal costs and environmental impact.
-
Solid vs. Liquid: Segregate solid waste from liquid waste.
-
Incompatible Chemicals: Never mix this compound with incompatible materials such as strong oxidizing agents or strong bases.[8]
Waste Stream Determination Workflow:
The following flowchart provides a logical process for determining the correct waste stream for 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone and associated materials.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. 1-(5-Bromo-1H-indol-3-yl)ethanone | C10H8BrNO | CID 12137098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Incompatible chemicals | Department of Engineering Health & Safety [safety.eng.cam.ac.uk]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. montgomerycollege.edu [montgomerycollege.edu]
- 12. fishersci.com [fishersci.com]
- 13. mwcog.org [mwcog.org]
- 14. orf.od.nih.gov [orf.od.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
